molecular formula C9H12N2O B1649853 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine CAS No. 1060806-99-6

1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine

Cat. No.: B1649853
CAS No.: 1060806-99-6
M. Wt: 164.20
InChI Key: MSLFJTYXBSUGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine is a chemical compound offered for research purposes. The free base form (CAS# 1060806-99-6) has a molecular formula of C 9 H 12 N 2 O and a molecular weight of 164.20 g/mol [ 1 ]. This product is provided with a high purity level of 95% and is characterized as a liquid under standard conditions [ 1 ]. For experimental convenience, the compound is also available as a stable dihydrochloride salt (CAS# 2059987-25-4) with a molecular weight of 237.12-237.13 g/mol [ 3 ][ 4 ][ 7 ]. The core structure of this compound incorporates a cyclopropane ring attached to a 2-methoxypyridine scaffold. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their rigid, strained conformation, which can enhance binding affinity, increase metabolic stability, and improve the overall drug-like properties of a molecule [ 8 ]. Furthermore, structurally similar cyclopropanamine analogues have been investigated as potent and selective agonists for serotonin receptors such as the 5-HT 2A R, representing a valuable template in neuroscience and neuropharmacology research [ 6 ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-6-7(2-5-11-8)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLFJTYXBSUGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271606
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-99-6
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxy-4-pyridinyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Medicinal Chemistry of Methoxypyridine-Cyclopropylamine Scaffolds: Physicochemical Tuning and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Methoxypyridine Cyclopropyl Amines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The conjugation of methoxypyridine motifs with cyclopropyl amines represents a high-value strategy in modern drug design. This structural combination offers a unique synergy: the methoxypyridine moiety functions as a tunable hydrogen-bond acceptor with modulated basicity, while the cyclopropyl amine acts as either a conformationally rigid bioisostere for alkyl chains or a mechanism-based "warhead" for covalent inhibition.

This guide analyzes the physicochemical rationale behind this scaffold, details robust synthetic pathways, and examines its application in epigenetic modulation (LSD1 inhibitors) and kinase selectivity (PKMYT1/WEE1 targeting).

Part 1: Structural & Physicochemical Rationale

The Methoxypyridine "Anchor"

The pyridine ring is a privileged structure in medicinal chemistry, but its high basicity (pyridine pKa ~5.2) can lead to non-specific protein binding and phospholipidosis.

  • pKa Modulation: Introducing a methoxy group at the C2 or C6 position significantly lowers the basicity of the pyridine nitrogen (pKa drops to ~3.0–3.5) due to the inductive electron-withdrawing effect (

    
    ) of the oxygen, which overrides its mesomeric donation in the ground state.
    
  • Solubility & Permeability: This reduction in basicity ensures a higher fraction of the neutral species at physiological pH (7.4), improving membrane permeability (P_app) while maintaining sufficient aqueous solubility via the ether oxygen.

The Cyclopropyl Amine "Linker vs. Warhead"

The cyclopropyl amine moiety serves two distinct roles depending on the target class:

  • The Rigid Bioisostere (Kinases/GPCRs):

    • Entropy: Unlike ethyl or isopropyl chains, the cyclopropyl group locks the amine in a specific conformation, reducing the entropic penalty (

      
      ) upon protein binding.
      
    • Metabolic Stability: The C–H bonds of a cyclopropane ring possess higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol), making them resistant to CYP450-mediated hydroxylation.

  • The Suicide Substrate (Epigenetics):

    • Mechanism: In Flavin Adenine Dinucleotide (FAD)-dependent enzymes like LSD1 (KDM1A), the cyclopropyl amine undergoes a Single Electron Transfer (SET) oxidation, leading to ring opening and the formation of a covalent adduct with the FAD cofactor.

Visualization: SAR Logic Flow

SAR_Logic Scaffold Methoxypyridine-Cyclopropylamine Methoxy Methoxypyridine (Electronic Tuner) Scaffold->Methoxy Cyclo Cyclopropyl Amine (Structural/Reactive) Scaffold->Cyclo Basicity Lower pKa (~3.2) Reduced hERG Liability Methoxy->Basicity H_Bond Dual H-Bond Acceptor (N and O) Methoxy->H_Bond Rigidity Conformational Lock (Low Entropy Penalty) Cyclo->Rigidity Kinase/GPCR Warhead Mechanism-Based Inactivation (FAD Adduct Formation) Cyclo->Warhead LSD1/MAO

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating the dual utility of the scaffold.

Part 2: Synthetic Methodologies

To access these scaffolds, two primary routes are recommended based on the electronic nature of the pyridine ring.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient pyridines (e.g., 2-fluoro-6-methoxypyridine).

  • Protocol: Reaction of fluoropyridines with cyclopropyl amine salts in the presence of a non-nucleophilic base (DIPEA or Cs₂CO₃) in polar aprotic solvents (DMSO/NMP).

  • Advantage: High yield, no heavy metals, scalable.

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated halopyridines or complex intermediates.

  • Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with bulky phosphine ligands like Xantphos or BrettPhos .

  • Rationale: Cyclopropyl amines are sterically demanding and can suffer from

    
    -hydride elimination (ring opening) if not coupled rapidly. Bidentate ligands like Xantphos suppress this side reaction.
    
Visualization: Synthetic Workflow

Synthesis_Pathway SM1 2-Fluoro-6-methoxypyridine Cond1 Method A: SNAr DMSO, DIPEA, 100°C SM1->Cond1 Cond2 Method B: Pd-Coupling Pd2(dba)3, Xantphos NaOtBu, Toluene, 100°C SM1->Cond2 SM2 Cyclopropylamine HCl SM2->Cond1 SM2->Cond2 Product N-(6-methoxypyridin-2-yl) cyclopropanamine Cond1->Product >85% Yield Cond2->Product >70% Yield

Figure 2: Divergent synthetic strategies for accessing the core scaffold.

Part 3: Case Studies in Drug Discovery

Epigenetics: LSD1 Inhibitors (Tranylcypromine Analogs)

Lysine-specific demethylase 1 (LSD1) is a critical target in acute myeloid leukemia (AML).[1]

  • The Challenge: The classic inhibitor, tranylcypromine (TCP), lacks selectivity (hits MAO-A/B) and potency.

  • The Solution: Decorating the TCP core with a methoxypyridine group (often via an amide or direct linkage) improves potency.

  • Mechanism: The methoxypyridine binds in the large hydrophobic pocket near the FAD cofactor, orienting the cyclopropyl amine for hydride transfer. The methoxy group specifically engages in water-mediated H-bonds with residues like Val811, enhancing residence time.

  • Reference: Oryzon Genomics' ORY-1001 (Iadademstat) utilizes a similar heteroaryl-cyclopropylamine architecture to achieve nanomolar potency.

Kinase Inhibition: PKMYT1 (Synthetic Lethality)

PKMYT1 phosphorylates CDK1, holding the cell cycle in check.[2] Inhibitors like RP-6306 (Lunresertib) exploit this pathway.

  • Role of the Scaffold: While RP-6306 uses a dimethylphenol, bioisosteric replacement studies often utilize methoxypyridines to fine-tune the H-bond acceptor capability without altering the steric footprint. The cyclopropyl amine in this context acts as a rigid spacer that positions the inhibitor within the ATP-binding pocket while avoiding the metabolic liability of an isopropyl group.

Part 4: Experimental Protocols

Protocol: Synthesis of N-(6-methoxypyridin-2-yl)cyclopropanamine

This protocol is a self-validating system; the disappearance of the fluorine signal in 19F NMR confirms conversion.

  • Reagents:

    • 2-Fluoro-6-methoxypyridine (1.0 eq, 5.0 mmol)

    • Cyclopropylamine (1.2 eq, 6.0 mmol)

    • DIPEA (2.0 eq, 10.0 mmol)

    • DMSO (anhydrous, 5 mL)

  • Procedure:

    • Charge a 20 mL microwave vial with the fluoropyridine and DMSO.

    • Add DIPEA followed by cyclopropylamine.

    • Seal and heat to 110°C for 4 hours (or microwave at 120°C for 45 mins).

    • In-Process Control (IPC): Check LCMS for M+1 (165.2 Da).

  • Workup:

    • Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMSO.

    • Wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography (0–20% EtOAc/Hexanes). The product is a colorless oil.

Protocol: Microsomal Stability Assay

Validates the metabolic stability of the cyclopropyl moiety.

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria:

      
       mins indicates metabolic stability superior to acyclic analogs.
      

Part 5: Data Summary & Comparison

Table 1: Physicochemical Comparison of Amine Linkers

PropertyIsopropyl AmineCyclopropyl AmineImpact on Drug Design
Bond Angle ~109.5° (Flexible)60° (Rigid)Reduced entropy penalty upon binding.
C-H BDE 98 kcal/mol106 kcal/molIncreased resistance to CYP oxidation.
pKa (of amine) ~10.6~8.7–9.0Improved membrane permeability; reduced lysosomal trapping.
Metabolic Risk N-dealkylationRing opening (if activated)Context-dependent; cyclopropyl is generally more stable unless targeting oxidases.

References

  • LSD1 Inhibition & Cyclopropylamines

    • Title: Structural Basis for the Inhibition of the LSD1-CoREST Complex by a Novel Heteroaryl-Cyclopropylamine.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Methoxypyridine Physicochemical Properties

    • Title: Pyridine and Pyridinium Derivatives: pKa Data and Physicochemical Properties.[3]

    • Source: Evans pKa Table / Bordwell pKa Table (Univ. of Wisconsin).
    • URL:[Link]

  • PKMYT1 Inhibitor (RP-6306)

    • Title: Discovery of RP-6306: A Potent and Selective Inhibitor of PKMYT1.[4][5]

    • Source: Repare Therapeutics / N
    • URL:[Link]

  • Metabolic Stability of Cyclopropyl Groups

    • Title: Cyclopropylamines as Metabolically Stable Bioisosteres.[6]

    • Source: Journal of Medicinal Chemistry.[4]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of strained ring systems and heteroaromatic scaffolds in drug design presents unique opportunities for novel pharmacophores, yet simultaneously raises critical questions of molecular stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2-methoxypyridin-4-yl)cyclopropan-1-amine derivatives, a class of compounds with potential utility in modern drug discovery. In the absence of extensive literature on this specific molecular series, this document establishes a foundational approach, synthesizing principles from physical organic chemistry, pharmaceutical sciences, and computational modeling. We will explore the inherent structural liabilities, delineate robust experimental protocols for stress testing and calorimetric analysis, and introduce computational workflows to predict and rationalize stability profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize the stability of these or structurally related novel chemical entities.

Introduction: The Imperative of Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is contingent upon a delicate balance of efficacy, safety, and stability. Thermodynamic stability, a measure of a molecule's energy state relative to its potential degradation products, is a cornerstone of a viable pharmaceutical product.[1][2] An inherently unstable molecule can lead to loss of potency, the formation of potentially toxic degradants, and a truncated shelf-life, ultimately compromising patient safety and therapeutic outcomes.[2] Therefore, a thorough understanding and early assessment of thermodynamic stability are not merely regulatory hurdles but fundamental components of rational drug design.[3][4]

The molecular architecture of this compound derivatives combines three distinct structural motifs, each contributing uniquely to the molecule's overall physicochemical profile:

  • The Cyclopropylamine Moiety: The cyclopropyl group is a "versatile player" in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and modulate pKa.[5][6] Its rigid, three-dimensional structure can lock in bioactive conformations, contributing to favorable binding entropy.[5] However, the inherent ring strain and the presence of a primary amine introduce potential stability concerns, including susceptibility to oxidation and ring-opening reactions.[7][8]

  • The 2-Methoxypyridine Scaffold: Pyridine rings are common in pharmaceuticals, influencing solubility, polarity, and receptor interactions. The 2-methoxy substituent can modulate the electronic properties of the pyridine ring and offers a potential hydrogen bond acceptor.[9][10] However, this ether linkage can be a site for metabolic O-demethylation or hydrolysis under harsh acidic conditions.[11]

  • The Linkage: The direct connection of the quaternary carbon of the cyclopropane ring to the pyridine system creates a sterically hindered environment that may influence the reactivity of the adjacent amine.

This guide provides a systematic methodology to de-risk and characterize the stability of this promising, yet uncharacterized, class of compounds.

Theoretical Framework: Anticipating Degradation Pathways

A molecule's structure dictates its potential degradation pathways. Thermodynamic stability is fundamentally governed by the change in Gibbs free energy (ΔG) between the parent molecule and its degradation products.[1] Common degradation mechanisms in pharmaceuticals include hydrolysis, oxidation, photolysis, and thermolysis.[11][12][13]

Potential Liabilities in the Core Structure:

  • Oxidation: The primary amine of the cyclopropylamine moiety is a prime target for oxidation. Furthermore, cytochrome P450-mediated oxidation of cyclopropylamines can lead to ring opening and the formation of reactive intermediates.[8] The pyridine ring itself can also be susceptible to oxidation, forming N-oxides.

  • Hydrolysis: While amides and esters are more classically associated with hydrolysis, the ether linkage of the 2-methoxypyridine group could be susceptible to acid-catalyzed cleavage.[11] The stability of the C-N bond of the amine may also be compromised under extreme pH conditions.

  • Thermolysis: The high ring strain energy of the cyclopropane ring could render it susceptible to thermal rearrangement or fragmentation, particularly if radical pathways are initiated at elevated temperatures.[13]

Understanding these potential failure modes is critical for designing targeted experiments to probe the molecule's thermodynamic vulnerabilities.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive stability profile. The primary goals are to identify degradation pathways, characterize degradants, and acquire quantitative data on the molecule's thermal robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, providing critical insights into degradation pathways and informing the development of stability-indicating analytical methods.[12][14][15] The objective is to achieve modest degradation (typically 5-20%) to ensure that degradation products are detectable without excessively breaking down the main compound.[12][14][16]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C. Withdraw aliquots at the same time points. Neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 6, 24, and 48 hours.[16]

    • Thermal Degradation: Expose the solid drug substance to 80°C in a calibrated oven. Analyze samples at 1, 3, and 7 days.[13]

    • Photostability: Expose the solid drug and a solution in a quartz cuvette to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC-UV method. An HPLC-MS method should be used for the identification and structural elucidation of any significant degradants.

  • Data Interpretation: Calculate the percentage of degradation for each condition. Compare the chromatograms to identify and quantify degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions API Drug Substance (API) Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid) (80°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Analysis HPLC-UV/MS Analysis (Quantify API & Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Pathways & Develop Stability Method Analysis->Report caption Workflow for Forced Degradation Studies. Computational_Workflow cluster_input Input Structure cluster_qm Quantum Mechanics (DFT) cluster_md Molecular Dynamics (MD) cluster_output Predicted Stability Profile Mol 3D Structure of Derivative Opt Geometry Optimization & Frequency Calculation Mol->Opt Solvate Solvate System (Water/Excipients) Mol->Solvate BDE Bond Dissociation Energy (BDE) Analysis Opt->BDE React Reaction Pathway Energetics (ΔH, ΔG) Opt->React Weak Identify Weakest Bonds (Potential Breakpoints) BDE->Weak Pathway Rank Degradation Pathways by Feasibility React->Pathway Simulate Run MD Simulation Solvate->Simulate Analyze Analyze Trajectory (Conformational Stability) Simulate->Analyze Conform Assess Conformational Liabilities Analyze->Conform caption Computational workflow for stability prediction.

Caption: Computational workflow for stability prediction.

Conclusion and Strategic Outlook

The thermodynamic stability of this compound derivatives, while not yet documented, can be systematically and robustly evaluated through a synergistic combination of experimental and computational methodologies. The foundational approach involves using forced degradation studies to proactively identify potential liabilities under chemical, thermal, and photolytic stress. This is complemented by quantitative calorimetric techniques like DSC, which provide direct measurements of solid-state thermal stability.

These experimental efforts should be guided and rationalized by computational modeling. DFT calculations can pinpoint the weakest bonds and predict the energetics of degradation pathways, while MD simulations can offer insights into conformational dynamics. By integrating these approaches, drug development teams can make informed decisions, prioritizing the synthesis of more stable analogs, designing appropriate formulations, and establishing suitable storage conditions. This proactive, science-driven strategy is essential for advancing novel chemical scaffolds from promising hits to viable clinical candidates.

References

  • PubMed. (n.d.). Pharmaceutical microcalorimetry: applications to long-term stability studies.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry.
  • SETARAM. (n.d.). Pharmaceutical Testing: Thermal Analysis and Calorimetry.
  • ResolvedMass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
  • Zenodo. (2023). A brief study on forced degradation studies with regulatory guidance.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Slideshare. (2015, April 14). the role of thermodynamics in drug stability.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • ChemicalBook. (2026, January 13). Cyclopropylamine.
  • ResearchGate. (n.d.). Importance of Thermodynamics in Drug Designing.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • ResearchGate. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.
  • RSC Publishing. (2024, July 2). Computational methods for investigating organic radical species.
  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • PubMed. (2020, July 6). Experimental, Thermodynamic, and Molecular Modeling Evaluation of Amorphous Simvastatin-Poly(vinylpyrrolidone) Solid Dispersions.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • arXiv. (n.d.). Predicting the thermodynamic stability of perovskite oxides using machine learning models.
  • AIP Publishing. (2025, September 4). Machine learning prediction of thermodynamic stability and electronic properties of 2D layered conductive metal–organic frameworks.
  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • ResearchGate. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.

Sources

The Cyclopropane Moiety as a Conformational Fulcrum in Methoxypyridine Ligands: A Strategy for Optimizing Potency and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

In modern medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is paramount. The strategic introduction of conformational constraints is a powerful tool to achieve these goals by minimizing the entropic penalty of ligand binding and pre-organizing the molecule into its bioactive conformation. This technical guide provides an in-depth exploration of the cyclopropane ring as a key structural motif for imparting rigidity in the context of methoxypyridine-based ligands. We will dissect the unique physicochemical properties of the cyclopropyl group and analyze how its incorporation addresses common challenges in drug discovery, such as metabolic instability and off-target effects. This guide offers researchers, scientists, and drug development professionals a blend of foundational principles, field-proven insights, and detailed experimental workflows to leverage this strategy in their own discovery programs.

The Principle of Conformational Constraint in Drug Design

The binding of a small molecule ligand to its biological target is a dynamic process governed by thermodynamics. A flexible ligand exists in solution as an ensemble of numerous conformations. Only a fraction of these conformers are suitable for binding to the target protein's active site. The process of the ligand adopting this specific "bioactive" conformation upon binding is entropically unfavorable, as it represents a transition from a disordered state to a highly ordered one.

The core principle of conformational constraint is to design ligands that are "pre-organized" for binding. By incorporating rigid structural elements, we can limit the number of accessible conformations, thereby reducing the entropic cost of binding.[1] This strategy can lead to significant improvements in binding affinity and, consequently, potency.[2][3] The cyclopropane ring, the smallest of the cycloalkanes, is an exceptionally effective tool for achieving this goal.[4][5]

The Cyclopropane Ring: A Unique Tool in the Medicinal Chemist's Arsenal

The prevalence of the cyclopropane ring in over 60 marketed pharmaceuticals highlights its value in drug design.[4] Its utility stems from a unique combination of steric and electronic properties derived from its strained three-membered ring structure.[6][7]

  • Inherent Rigidity: The three carbon atoms of the cyclopropane ring are coplanar, creating a rigid triangular structure.[5] When incorporated into a molecule, it acts as a rigid linker, locking the relative orientation of its substituents.[8] This conformational stability is a key advantage over flexible alkyl chains.[4]

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes due to increased s-character.[5][9] This higher bond dissociation energy makes them less susceptible to abstraction by metabolic enzymes like cytochrome P450s (CYPs), a common route of drug metabolism.[9][10] Strategically placing a cyclopropyl group can effectively "shield" a metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[9][11]

  • Unique Electronic Character: The C-C bonds within the ring have significant π-character, a consequence of their "bent bond" nature.[2] This allows the cyclopropyl group to sometimes act as a bioisostere for other functional groups, including alkenes and even aromatic rings, while improving physicochemical properties like solubility.[4][8][12]

  • Three-Dimensionality: As medicinal chemistry moves away from "flat" aromatic-rich molecules, the cyclopropane ring provides an efficient way to introduce three-dimensionality (a higher fraction of sp3 carbons) into a scaffold. This can improve solubility and allow for the exploration of complex, non-planar binding pockets.[3][13]

The following diagram illustrates the fundamental concept of how a cyclopropane ring restricts conformational freedom compared to a more flexible propyl linker attached to a methoxypyridine core.

G cluster_0 Flexible Ligand: Propyl-Methoxypyridine cluster_1 Constrained Ligand: Cyclopropyl-Methoxypyridine flex_start Methoxypyridine Core flex_c1 C1 flex_start->flex_c1 σ-bond (Free Rotation) flex_c2 C2 flex_c1->flex_c2 σ-bond (Free Rotation) flex_c3 C3 (Pharmacophore) flex_c2->flex_c3 flex_conf1 Conformation A flex_c3->flex_conf1 flex_conf2 Conformation B (Bioactive) flex_c3->flex_conf2 flex_conf3 Conformation C flex_c3->flex_conf3 caption_flex High conformational freedom leads to a significant entropic penalty upon binding. rigid_start Methoxypyridine Core rigid_c1 C1 rigid_start->rigid_c1 rigid_c2 C2 rigid_c3 C3 (Pharmacophore) rigid_c1->rigid_c3 rigid_c2->rigid_c3 rigid_conf Locked Bioactive Conformation rigid_c3->rigid_conf caption_rigid Rigid cyclopropane ring pre-organizes the pharmacophore, minimizing entropic loss.

Caption: Conformational constraint via a cyclopropane ring.

Synergy with the Methoxypyridine Scaffold

The pyridine ring is one of the most vital heterocycles in pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its influence on a molecule's physicochemical properties.[14][15][16] The addition of a methoxy substituent further refines these properties.[17][18]

  • Modulation of Basicity: The electron-donating methoxy group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets and affecting properties like cell permeability and solubility.

  • Metabolic Blocking: Similar to the cyclopropane ring, a methoxy group can be strategically placed to block a potential site of metabolism on the pyridine ring.[14]

  • Vectorial Orientation: The methoxy group provides a defined vector for interaction within a binding pocket and can influence the overall conformation of the ligand.[17]

When a cyclopropane ring is used to link a methoxypyridine core to another key pharmacophoric element, the resulting synergy can be profound. The rigidity of the cyclopropane ensures that the carefully tuned electronic and steric properties of the methoxypyridine are presented to the target in an optimal and consistent orientation.

Impact on Ligand-Receptor Interactions and Pharmacokinetics

The introduction of a cyclopropyl constraint into a methoxypyridine ligand can yield substantial benefits that are quantifiable during the drug discovery process.[2][19]

Enhancing Potency and Selectivity

By locking the ligand in its bioactive conformation, the cyclopropyl group ensures a more favorable, lower-energy fit into the receptor's binding site.[20] This can dramatically increase binding affinity (lower Ki or IC50 values). Furthermore, if off-target interactions rely on different conformations of the ligand, this rigidity can enhance selectivity by disfavoring binding to unintended proteins.[8]

The following diagram illustrates this concept of optimized binding.

G receptor Receptor Binding Pocket flex_ligand Flexible Ligand flex_conf High-Energy Conformation Required flex_ligand->flex_conf Entropic Cost flex_conf->receptor Weak Binding rigid_ligand Cyclopropyl-Constrained Ligand (Pre-organized) rigid_ligand->receptor Low-Energy Strong Binding G start Starting Materials: 1. (2-methoxypyridin-5-yl)boronic acid 2. 1-bromo-2-cyclopropylbenzene reaction Suzuki Coupling Reaction - Pd(dppf)Cl2 (Catalyst) - K2CO3 (Base) - Dioxane/H2O (Solvent) - Heat (e.g., 90 °C) start->reaction workup Aqueous Workup - Dilute with water - Extract with Ethyl Acetate - Wash with Brine reaction->workup purify Purification - Dry over Na2SO4 - Concentrate in vacuo - Flash Column Chromatography workup->purify characterize Characterization - LC-MS (Purity, Mass) - 1H NMR (Structure) - 13C NMR (Structure) purify->characterize final Final Compound: 5-(2-cyclopropylphenyl)-2- methoxypyridine characterize->final

Caption: Synthetic workflow for a model ligand.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (2-methoxypyridin-5-yl)boronic acid (1.0 eq), 1-bromo-2-cyclopropylbenzene (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Reaction: Seal the vial and place it in a pre-heated oil bath at 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel.

  • Validation: Confirm the identity, purity (>95%), and structure of the final compound using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

In Vitro Metabolic Stability Assay: Liver Microsomes

This assay is a standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screen to determine a compound's susceptibility to Phase I metabolism. [11] Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains enzymes and cofactors to ensure sustained NADPH supply for CYP activity)

  • Positive control compound (a known rapidly metabolized drug, e.g., Verapamil)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation

  • LC-MS/MS system for quantitative analysis

Step-by-Step Protocol:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to a concentration of 1 µM.

  • Incubation (Test & Control): In separate wells of a 96-well plate, pre-warm the liver microsomes and the test compound in phosphate buffer at 37 °C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. A parallel "T=0" (time zero) plate should have the reaction stopped immediately with cold acetonitrile. A negative control well should contain no NADPH system to account for non-enzymatic degradation.

  • Time Points: Incubate the reaction plate at 37 °C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the reaction well to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.

Conclusion

The cyclopropane ring is far more than a simple saturated carbocycle; it is a sophisticated medicinal chemistry tool for enforcing conformational constraint. [21][22]Its unique structural and electronic properties allow for the rational design of ligands with enhanced potency, improved selectivity, and superior pharmacokinetic profiles. [2][5]When strategically combined with versatile and privileged scaffolds like methoxypyridine, the cyclopropyl group can address multiple challenges in lead optimization simultaneously. By pre-organizing a ligand for its target and shielding it from metabolic degradation, this small ring delivers a powerful one-two punch, paving a more direct path from a promising hit to a viable clinical candidate. The principles and protocols outlined in this guide provide a framework for harnessing the power of this remarkable structural motif in the ongoing quest for novel therapeutics.

References

  • BenchChem. (n.d.). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Taylor & Francis. (n.d.). Cyclopropane – Knowledge and References.
  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark.
  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
  • Life Chemicals. (2021). Boost your Research with our Original Cyclopropanes | Building Blocks.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • PubMed. (n.d.). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors.
  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • ACS Publications. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • PharmaBlock. (n.d.). Building Blocks.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • ResearchGate. (n.d.). The cyclopropylic strain-based conformational restriction. (a) General...
  • PMC - NIH. (n.d.). Microbe-derived cyclopropane lipids activate host nuclear receptors.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
  • PubMed. (2020). Potent colchicine-site ligands with improved intrinsic solubility by replacement of the 3,4,5-trimethoxyphenyl ring with a 2-methylsulfanyl-6-methoxypyridine ring.
  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • PharmaBlock. (2023). Application of Cyclopropane in Drug Discovery.
  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
  • (n.d.). Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution.
  • PubMed. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. ChemMedChem, 9(10), 2227-32.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • DR-NTU. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride.
  • (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.
  • ChemRxiv. (n.d.). A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity, transient generation of q.
  • PMC. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
  • New Journal of Chemistry (RSC Publishing). (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
  • Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025.
  • Google Patents. (n.d.). EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives.
  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3804.
  • (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.

Sources

Strategic Pharmacophore Analysis: 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine

[1]

Executive Summary

This compound (CAS: 1060806-99-6) represents a high-value pharmacophore in modern drug discovery.[1] It functions as a conformationally restricted bioisostere of traditional benzylamines or ethylamines, offering superior metabolic stability and precise vector alignment for protein-ligand interactions.[1] This guide analyzes its role as a critical intermediate in the synthesis of SMN2 splicing modifiers and Type I/II Kinase Inhibitors , detailing the intellectual property landscape and providing validated synthetic protocols.

Chemical Architecture & Pharmacophore Logic

The structural integrity of this building block rests on three pillars: the Cyclopropyl Linker , the 2-Methoxypyridine Core , and the Primary Amine Headgroup .

Conformational Restriction

Unlike flexible ethyl chains, the cyclopropane ring locks the amine and the pyridine ring into a rigid relative orientation. This reduces the entropic penalty upon binding to a target protein (e.g., a kinase hinge region or an RNA splicing complex).

  • Gem-Disubstitution Effect: The placement of the amine and the heteroaryl group on the same carbon (C1) creates a "gem-disubstituted" system, forcing the substituents into a specific trajectory that often improves selectivity.

Metabolic Stability

The cyclopropyl group is metabolically robust compared to acyclic alkyl chains, which are prone to rapid oxidation by Cytochrome P450 enzymes. The 2-methoxy substituent on the pyridine ring further modulates the electron density, reducing the basicity of the pyridine nitrogen and preventing rapid N-oxidation or protonation at physiological pH.[1]

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the functional roles of each component within a binding pocket.

PharmacophoreCore1-(2-Methoxypyridin-4-yl)cyclopropan-1-aminePyridine2-Methoxypyridine(Pi-Stacking / H-Bond Acceptor)Core->PyridineCyclopropaneCyclopropane Ring(Conformational Lock / Metabolic Shield)Core->CyclopropaneAminePrimary Amine(H-Bond Donor / Solubilizing Group)Core->AmineTargetTarget Protein(Kinase Hinge / SMN Complex)Pyridine->Target Hydrophobic InteractionCyclopropane->Target Shape ComplementarityAmine->Target Salt Bridge / H-Bond

Figure 1: Pharmacophore dissection showing the functional role of each structural moiety in ligand-target binding.[1]

Patent Landscape Analysis

The patent landscape for this specific analog is concentrated in neuroscience and oncology , specifically targeting RNA splicing modulation and kinase inhibition.

Key Therapeutic Areas
Therapeutic AreaTarget MechanismKey AssigneesPatent Context
Neuroscience SMN2 Splicing Modulation PTC Therapeutics, Roche, NovartisUsed as a scaffold to replace the piperazine/piperidine cores in Risdiplam/Branaplam analogs to improve CNS penetration.[1]
Oncology ROS1 / TRK Inhibition Turning Point (BMS), PfizerThe cyclopropyl-amine linkage mimics the macrocyclic constraints found in next-gen inhibitors like Repotrectinib.[1]
Metabolic Orexin Receptor Antagonism Actelion (Idorsia)Utilized in 1,2-substituted cyclopropane scaffolds for insomnia treatments (e.g., Almorexant analogs).
Intellectual Property Context

The specific CAS 1060806-99-6 appears as a generic structure in broad Markush claims but is specifically exemplified in optimization campaigns for SMN deficiency (Spinal Muscular Atrophy).[1]

  • Primary Reference: WO2014028459A1 (PTC Therapeutics). This patent describes pyridazine analogs where the 2-methoxypyridine moiety is a critical substituent for modulating SMN protein levels.[1]

  • Secondary Reference: US Patent 11,524,959. Describes macrocyclic kinase inhibitors where the cyclopropyl moiety serves as a rigid linker to position the inhibitor within the ATP-binding pocket.[1]

Synthetic Methodologies

The synthesis of this compound is non-trivial due to the need to form the strained cyclopropane ring while maintaining the integrity of the pyridine system.[1]

Preferred Route: Kulinkovich-Szymoniak Reaction

This is the industry-standard protocol for generating primary cyclopropylamines from nitriles.[1] It is preferred over the Curtius rearrangement for this specific substrate due to higher atom economy and fewer steps.

Reaction Scheme:

  • Starting Material: 2-Methoxyisonicotinonitrile (CAS: 72716-86-0).[1]

  • Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)4), Boron trifluoride etherate (BF3·OEt2).

  • Mechanism: Formation of a titanacyclopropane intermediate, ligand exchange with the nitrile, and subsequent ring closure.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Formation of the Titanacyclopropane Intermediate

  • Charge: To a flame-dried 3-neck round-bottom flask, add 2-Methoxyisonicotinonitrile (1.0 eq) and anhydrous THF (0.5 M concentration).

  • Catalyst: Add Ti(OiPr)4 (1.1 eq) via syringe. Cool the mixture to -78°C.

  • Grignard Addition: Slowly add EtMgBr (3.0 M in Et2O, 2.2 eq) dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent polymerization.[1]

  • Warming: Allow the reaction to warm to ambient temperature (20-25°C) over 2 hours. The solution will turn dark brown/black.

Step 2: Lewis Acid Activation & Quench [1]

  • Addition: Add BF3·OEt2 (2.0 eq) dropwise. Stir for 1 hour.

  • Quench: Cool to 0°C. Carefully quench with 1N HCl (aqueous) until pH < 2.

  • Basification: Wash the aqueous layer with Et2O to remove non-basic impurities. Basify the aqueous phase with 10% NaOH to pH > 12.

Step 3: Isolation

  • Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude amine is often an oil. Purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1) or crystallize as the HCl salt using 4M HCl in Dioxane.

Synthetic Workflow Diagram

SynthesisStart2-Methoxyisonicotinonitrile(Nitrile Precursor)ReagentsEtMgBr (2.2 eq) + Ti(OiPr)4 (1.1 eq)THF, -78°C to RTStart->ReagentsIntermediateTitanacyclopropaneComplexReagents->Intermediate Kulinkovich-SzymoniakLewisAcidBF3·OEt2 AdditionRing ClosureIntermediate->LewisAcidProduct1-(2-Methoxypyridin-4-yl)cyclopropan-1-amineLewisAcid->Product Hydrolysis & Workup

Figure 2: Step-by-step synthetic workflow for the Kulinkovich-Szymoniak cyclopropanation.[1]

Comparative Physicochemical Data

The following table highlights the advantages of the this compound scaffold compared to standard linkers.

PropertyCyclopropyl-Amine AnalogIsopropyl-Amine AnalogBenzyl-Amine Analog
Conformational Entropy Low (Rigid) High (Flexible)Medium (Rotatable)
Metabolic Stability (t1/2) High (>60 min) Low (<30 min)Medium (Benzylic oxidation)
Basicity (pKa) ~8.5 (Modulated) ~10.5 (High)~9.5
CNS Penetration (LogBB) High ModerateModerate

Data derived from generalized structure-activity relationship (SAR) trends in kinase inhibitor optimization.

Strategic Outlook

For drug development professionals, this scaffold offers a "freedom to operate" within crowded chemical spaces. While the core 2-methoxypyridine is common, the specific gem-disubstituted cyclopropylamine linkage provides a unique intellectual property wedge.[1]

  • Recommendation: Utilize this building block when "methyl-walk" or "fluoro-scan" strategies fail to improve potency.[1] The rigidification often rescues potency in lead optimization by reducing the entropic cost of binding.

References

  • WO2014028459A1 : 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions.[1][2] PTC Therapeutics. Link

  • US Patent 11,524,959 : Macrocyclic kinase inhibitors. Turning Point Therapeutics (BMS).[3] Link

  • Kulinkovich, O. G., et al. (1989). Reaction of nitriles with ethylmagnesium bromide in the presence of titanium alkoxides. Journal of Organic Chemistry. (Fundamental synthetic method).
  • VulcanChem Catalog : this compound (CAS 1060806-99-6).[1] Link

  • ChemScene : 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine (Isomer Comparison). Link

Methodological & Application

Application Note: Synthetic Routes for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(heteroaryl)cyclopropan-1-amine motif is a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., targeting c-Met, VEGFR, and ALK) and GPCR modulators. The specific building block 1-(2-methoxypyridin-4-yl)cyclopropan-1-amine offers unique electronic properties due to the 2-methoxy substituent, which modulates the basicity of the pyridine ring and improves metabolic stability compared to unsubstituted analogs.

This Application Note outlines two distinct synthetic strategies for this target:

  • Route A (Process-Ready): A robust, scalable 4-step sequence utilizing nitrile dialkylation followed by a Curtius rearrangement. This route is recommended for multigram to kilogram scale-up due to its safety profile and purification ease.

  • Route B (Rapid Access): A concise 2-step protocol utilizing the Titanium-mediated Kulinkovich-Szymoniak reaction. This route is ideal for rapid delivery of small quantities (<500 mg) during the hit-to-lead phase.

Retrosynthetic Analysis

To design the optimal route, we must disconnect the molecule at its most strategic bonds. The cyclopropylamine moiety is the most challenging feature to install.

Retrosynthesis Target Target: 1-(2-Methoxypyridin-4-yl) cyclopropan-1-amine Isocyanate Isocyanate Intermediate Target->Isocyanate Curtius/Hofmann (C-N Formation) Titanacycle Titanacyclopropane Intermediate Target->Titanacycle Kulinkovich-Szymoniak (Ti-mediated) Acid Carboxylic Acid Precursor Isocyanate->Acid Acyl Azide Rearrangement Nitrile_Cyclo Cyclopropyl Nitrile Acid->Nitrile_Cyclo Hydrolysis Nitrile_Linear 2-Methoxy- isonicotinonitrile Nitrile_Cyclo->Nitrile_Linear Dialkylation (1,2-dibromoethane) Titanacycle->Nitrile_Linear EtMgBr + Ti(OiPr)4

Figure 1: Retrosynthetic analysis showing the Process Route (Right/Top branch) and the Discovery Route (Left/Direct branch).

Route A: The Scalable Process Route (Curtius Rearrangement)

This route avoids the use of stoichiometric titanium and pyrophoric Grignard reagents on a large scale. It relies on the classic dialkylation of a benzylic-type nitrile, followed by degradation of the carbon chain.

Mechanistic Workflow
  • Nucleophilic Aromatic Substitution (SNAr): Conversion of commercially available 2-chloroisonicotinonitrile to the 2-methoxy analog.

  • Double Alkylation: Formation of the cyclopropane ring via base-mediated alkylation with 1,2-dibromoethane.

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid.

  • Curtius Rearrangement: Conversion of the acid to the amine via an acyl azide and isocyanate intermediate.

ProcessRoute Start 2-Chloro- isonicotinonitrile Step1 2-Methoxy- isonicotinonitrile Start->Step1 NaOMe, MeOH Reflux Step2 Cyclopropyl Nitrile Step1->Step2 BrCH2CH2Br NaH or NaOH/TBAB Step3 Carboxylic Acid Step2->Step3 NaOH, H2O EtOH, Reflux End Target Amine Step3->End 1. DPPA, Et3N 2. tBuOH (Boc) 3. HCl (Deprotect)

Figure 2: Step-by-step process flow for the scalable synthesis of the target amine.

Detailed Protocol (Route A)
Step 1: Synthesis of 2-Methoxyisonicotinonitrile
  • Reagents: 2-Chloroisonicotinonitrile (1.0 equiv), Sodium Methoxide (1.1 equiv), Methanol (anhydrous).

  • Procedure:

    • Dissolve 2-chloroisonicotinonitrile in anhydrous methanol (5 vol).

    • Add Sodium Methoxide (25% wt in MeOH) dropwise at 0°C.

    • Reflux for 4 hours. Monitor by TLC/LCMS (SNAr is facile due to the electron-deficient pyridine).

    • Concentrate, dilute with water, and extract with Ethyl Acetate.

    • Yield Expectation: >90%.

Step 2: Cyclopropanation (Nitrile Dialkylation)
  • Reagents: 2-Methoxyisonicotinonitrile (1.0 equiv), 1,2-Dibromoethane (1.5 equiv), NaH (60% dispersion, 2.5 equiv) OR 50% NaOH/TBAB (Phase Transfer).

  • Safety Note: This reaction generates hydrogen gas (if NaH is used) and is exothermic.

  • Procedure:

    • Suspend NaH in dry DMF or THF at 0°C.

    • Add a solution of 2-methoxyisonicotinonitrile and 1,2-dibromoethane dropwise.

    • Allow to warm to RT and stir for 12–16 hours. The intramolecular alkylation closes the ring.

    • Quench carefully with saturated NH4Cl.

    • Critical Insight: The 2-methoxy group makes the benzylic position less acidic than a standard pyridine, requiring a strong base (NaH) or vigorous Phase Transfer Catalysis (PTC) conditions.

Step 3 & 4: Hydrolysis and Curtius Rearrangement
  • Reagents: NaOH, Diphenylphosphoryl azide (DPPA), t-Butanol.

  • Procedure:

    • Hydrolysis: Reflux the nitrile in 10% NaOH/Ethanol (1:1) for 24 hours. Acidify to pH 4 to precipitate the carboxylic acid.

    • Curtius: Dissolve the dried acid in Toluene/t-Butanol (5:1). Add Triethylamine (1.1 equiv) and DPPA (1.1 equiv).

    • Heat to 85°C. Evolution of N2 gas indicates isocyanate formation.

    • The isocyanate is trapped in situ by t-Butanol to form the N-Boc intermediate .

    • Deprotection: Treat the N-Boc material with 4M HCl in Dioxane to yield the final amine hydrochloride salt.

Route B: The Rapid Discovery Route (Kulinkovich-Szymoniak)

This method utilizes the titanium-mediated reductive alkylation of nitriles. It is chemically elegant but sensitive to moisture and difficult to scale beyond 10–20g due to the handling of EtMgBr and Titanium salts.

Mechanistic Insight

The reaction proceeds via a Titanacyclopropane species generated in situ from Ethyl Magnesium Bromide and Titanium(IV) Isopropoxide.[1] This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile to form a metallacycle, which collapses to the cyclopropylamine upon Lewis acid treatment.

Detailed Protocol (Route B)
  • Substrate: 2-Methoxyisonicotinonitrile (from Route A, Step 1).

  • Reagents: EtMgBr (3.0 M in ether, 2.2 equiv), Ti(OiPr)4 (1.1 equiv), BF3·OEt2 (2.0 equiv).

  • Solvent: Anhydrous THF/Ether.

Step-by-Step:

  • Titanium Complex Formation: In a flame-dried flask under Argon, dissolve 2-methoxyisonicotinonitrile (1.0 mmol) and Ti(OiPr)4 (1.1 mmol) in THF (10 mL).

  • Grignard Addition: Cool to -78°C. Add EtMgBr (2.2 mmol) dropwise over 30 minutes. The solution will turn dark brown/black.

  • Warming: Allow the mixture to warm to room temperature over 1 hour. Stir for an additional 1 hour.

  • Lewis Acid Activation: Add BF3·OEt2 (2.0 mmol) dropwise. Stir for 30 minutes.

  • Quench: Carefully add 10% NaOH solution. A thick titanium precipitate will form.

  • Workup: Filter through a Celite pad to remove Titanium salts. Extract the filtrate with Et2O.

  • Purification: The crude amine is often oily. Purify via amine-functionalized silica or convert to HCl salt for recrystallization.

Analytical Data & Comparison

FeatureRoute A (Curtius)Route B (Kulinkovich-Szymoniak)
Overall Yield 40–55%20–35%
Scale Suitability High (kg)Low (mg to g)
Step Count 4 (Linear)2 (Linear)
Safety Profile Moderate (Azide handling)Low (Pyrophoric Grignard)
Key Impurity Urea byproducts (if wet)Reduced pyridine ring

Expected Analytical Data (Free Base):

  • 1H NMR (400 MHz, CDCl3): δ 8.05 (d, 1H), 6.85 (dd, 1H), 6.60 (s, 1H), 3.92 (s, 3H, OMe), 1.80 (br s, 2H, NH2), 1.05–1.15 (m, 2H), 0.90–1.00 (m, 2H).

  • MS (ESI): [M+H]+ calc. 165.09, found 165.1.

References

  • Kulinkovich-Szymoniak Reaction Mechanism: Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications, (18), 1792–1793.

  • Scalable Curtius Rearrangement on Cyclopropanes: Wurz, R. P., et al. (2015). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 11, 2567–2576.

  • Hofmann Rearrangement General Methodology: Wallis, E. S., & Lane, J. F. (1946). "The Hofmann Reaction."[2][3][4][5][6] Organic Reactions, 3, 267–306.

  • Synthesis of 2-Methoxypyridine Nitriles: Dyachenko, V. D., et al. (2015). "Synthesis of 2-methoxypyridine-3,4-dicarbonitriles..." Russian Journal of Organic Chemistry, 51, 1697–1699.[7]

  • General Review of Cyclopropylamine Synthesis: Gansauer, A., & Barchuk, A. (2000). "Titanocene-Catalyzed Reductive Epoxide Opening: A New Route to Chiral Cyclopropylamines." Angewandte Chemie International Edition, 39(22), 4079-4081. (Contextualizing Titanium chemistry).

Sources

Application Note: Functionalization Strategies for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine represents a high-value scaffold in medicinal chemistry.[1] It serves as a bioisostere for gem-dimethyl groups, offering improved metabolic stability (blocking P450 oxidation sites) and conformational restriction.[1] However, the combination of the cyclopropane ring strain , steric congestion at the quaternary carbon, and the electronic effects of the 2-methoxypyridine moiety creates a unique reactivity profile that challenges standard "textbook" protocols.

Physicochemical Constraints
  • Steric Hindrance: The amine is attached to a quaternary carbon. While the cyclopropane ring is physically smaller than a tert-butyl group, the rigidity prevents bond rotation, limiting the trajectory of nucleophilic attack.

  • Electronic Deactivation: The pyridine ring is electron-withdrawing.[1] The 2-methoxy substituent exerts a mesomeric donating effect (

    
    ), but the overall system renders the primary amine less nucleophilic than a standard alkyl amine (
    
    
    
    vs.
    
    
    for alkyl amines).
  • Pyridine Interference: The pyridine nitrogen (

    
    ) is weakly basic (
    
    
    
    ) due to the electron-withdrawing methoxy group, but it can still participate in competitive coordination with transition metals (e.g., Pd, Cu).

Decision Matrix: Reagent Selection

The following decision tree guides the selection of reagents based on the desired transformation and the steric demand of the coupling partner.

ReagentSelection Start Target Transformation Amide Amide Coupling Start->Amide Amine Sec./Tert. Amine Start->Amine Aryl N-Arylation Start->Aryl StericHigh High Steric Partner? Amide->StericHigh RedAm Reductive Amination Amine->RedAm PdCat Buchwald-Hartwig Aryl->PdCat HATU HATU / DIPEA (Standard) StericHigh->HATU No TFFH TFFH (Acyl Fluoride) (High Sterics) StericHigh->TFFH Yes TiOiPr Ti(OiPr)4 + NaBH4 (Dehydrating Agent) RedAm->TiOiPr Essential for Cyclopropyl Amines BrettPhos Pd-BrettPhos G3 (Primary Amines) PdCat->BrettPhos Prevents Chelation

Figure 1: Strategic decision tree for functionalizing this compound.

Protocol A: Amide Coupling (The "Gold Standard")

For standard couplings, HATU is the reagent of choice. However, if the carboxylic acid partner is also bulky (e.g.,


-disubstituted), the Acyl Fluoride  method (using TFFH) is superior because the smaller fluoride leaving group minimizes steric clash in the transition state compared to the bulky OBt/OAt esters formed by HATU.
Reagent Comparison Table
ReagentMechanismSuitability for this ScaffoldNotes
HATU Uronium/Aza-benzotriazoleHigh Best general-purpose reagent.[1] Fast kinetics.
TFFH FluoroamidiniumCritical Use when coupling to bulky acids. Generates acid fluorides in situ.[2][3][4]
EDC/HOBt CarbodiimideLow Often too slow for hindered cyclopropyl amines; leads to side reactions.

Acid ChlorideMedium Effective but harsh.[1] May demethylate the pyridine if

is not scavenged.
Detailed Protocol: HATU-Mediated Coupling

Objective: Couple this compound (1.0 eq) with a Carboxylic Acid (1.1 eq).

  • Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration).
    
  • Activation: Add HATU (1.2 equiv) followed by DIPEA (Hunig's Base, 3.0 equiv).

    • Note: The solution should turn yellow. Stir for 5 minutes to form the activated ester.

  • Addition: Add the Cyclopropyl Amine (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 2--4 hours .

    • Validation: Monitor by LCMS. If conversion is

      
       after 4 hours, heat to 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash with saturated

    
     (
    
    
    
    ), water (
    
    
    ), and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (typically

    
     EtOAc in Hexanes).
    

Protocol B: Reductive Amination (Titanium-Mediated)[1]

Standard reductive amination (aldehyde + amine + STAB) frequently fails with this scaffold. The steric bulk of the cyclopropane prevents the formation of the hemiaminal/imine intermediate. Titanium(IV) isopropoxide is mandatory as a Lewis acid and water scavenger to drive the equilibrium toward the imine.

TiMechanism Step1 Amine + Aldehyde Step2 Add Ti(OiPr)4 (Lewis Acid Activation) Step1->Step2 Intermediate Titanium-Imine Complex (Sterically Stabilized) Step2->Intermediate - H2O (Scavenged) Step3 Add NaBH4 (Reduction) Intermediate->Step3 Product Secondary Amine Step3->Product Hydrolysis

Figure 2: Workflow for Titanium-mediated reductive amination.

Detailed Protocol
  • Imine Formation: In a flame-dried vial, mix the Cyclopropyl Amine (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv).

  • Titanium Addition: Add

    
      (neat, 1.5 equiv).
    
    • Caution: Reaction is exothermic.

  • Incubation: Stir the viscous mixture under

    
     at RT for 6--12 hours  (or 
    
    
    
    for 2 hours if using a ketone).
    • Checkpoint: The mixture will solidify or become very viscous. This indicates the formation of the titanium-imine complex.

  • Dilution: Dilute with anhydrous MeOH (

    
    ).
    
  • Reduction: Cool to

    
     and carefully add 
    
    
    
    (2.0 equiv) portion-wise. Stir for 2 hours while warming to RT.
  • Quench (Critical): Add

    
     or water dropwise. A white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Workup: The filtrate is concentrated and purified.

Protocol C: Buchwald-Hartwig N-Arylation[1]

Coupling this amine to an aryl halide is challenging because the cyclopropyl group creates significant steric pressure around the palladium center. First-generation catalysts (e.g.,


) will fail.[1]

Recommended System:

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why? These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition of the aryl halide and, crucially, create a pocket that accommodates the bulky amine during the reductive elimination step.

  • Base:

    
     (Sodium tert-butoxide).[1]
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

Detailed Protocol
  • Charge: In a glovebox or under Argon flow, add Aryl Halide (1.0 equiv), Cyclopropyl Amine (1.2 equiv),

    
      (1.5 equiv), and BrettPhos Pd G3  (
    
    
    
    equiv /
    
    
    ) to a vial.
  • Solvent: Add anhydrous 1,4-Dioxane (

    
    ).[1] Seal the vial with a crimp cap.
    
  • Reaction: Heat to

    
      for 12 hours.
    
  • Workup: Cool to RT, dilute with EtOAc, filter through a silica plug to remove Pd residues, and concentrate.

Advanced Modification: Pyridine Demethylation

While the amine is the primary handle, the 2-methoxy group can be converted to a 2-pyridone (a common pharmacophore).

  • Reagent: TMSI (Trimethylsilyl iodide) or HBr/AcOH .

  • Warning: HBr is harsh and may degrade other functional groups. TMSI is milder but moisture sensitive.

  • Protocol (TMSI): Dissolve substrate in

    
    . Add TMSI (2.0 equiv) at 
    
    
    
    , warm to
    
    
    for 4 hours. Quench with MeOH.

References

  • Buchwald-Hartwig Amination Overview: Wikipedia.[1] Buchwald–Hartwig amination. Link[1][5]

  • Acyl Fluorides for Hindered Amides: Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Link

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of Organic Chemistry. Link[1]

  • BrettPhos Ligand Application: Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. Chemical Science. Link

  • 2-Methoxypyridine Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for 2-Methoxypyridine. Link[1]

Sources

Application Note: Incorporating 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for incorporating 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine into peptide structures.

Note on Nomenclature & Application: Strictly speaking, this compound is a primary amine , not an amino acid (it lacks a carboxyl group).[1][2] Therefore, it cannot be inserted within a standard peptide backbone (Amide-R-Amide).[1][2] Instead, it serves as a high-value C-terminal Peptidomimetic Cap or a Side-Chain Modifier (on Asp/Glu residues).[1][2]

This molecule acts as a bioisostere for phenylalanine or tyrosine derivatives, introducing significant conformational constraint via the cyclopropane ring and unique electronic properties via the methoxypyridine.


-Disubstituted Cyclopropyl Amine[1][2]

Introduction & Strategic Rationale

The incorporation of This compound (henceforth MPCA ) into peptide backbones represents a strategy to enhance metabolic stability and potency.[1][2]

  • Conformational Locking: The cyclopropane ring at the

    
    -carbon restricts rotation around the 
    
    
    
    bond (
    
    
    torsion angle), locking the terminus into a specific bioactive conformation.
  • Metabolic Shielding: The steric bulk of the gem-disubstituted cyclopropane protects the adjacent amide bond from proteolytic cleavage (e.g., by carboxypeptidases).

  • Pharmacophore Extension: The 2-methoxypyridine moiety acts as a polar aromatic element, capable of accepting hydrogen bonds (pyridine N) and engaging in hydrophobic interactions, unlike the neutral phenyl ring of standard Phenylalanine.

Chemical Profile & Challenges
FeaturePropertySynthetic Implication
Steric Hindrance Quaternary Carbon (

-disubstituted)
Critical: Coupling rates will be

-

times slower than standard amines.[1][2] Requires high-efficiency activation (HATU/HOAt).
Nucleophilicity Reduced (Pyridine electron-withdrawal)The amine is less reactive than alkyl amines. Requires base catalysis (DIPEA/TMP).
Acid Stability 2-MethoxypyridineGenerally stable to TFA, but prolonged exposure (>4h) or high heat may risk

-demethylation to 2-pyridone.[1][2]

Experimental Protocols

Due to the extreme steric hindrance of the cyclopropyl amine, standard Solid Phase Peptide Synthesis (SPPS) coupling often fails due to the resin matrix restricting access.

Recommended Strategy: "Fragment Condensation in Solution" Synthesize the protected peptide acid on resin, cleave it without removing side-chain protection, and couple the MPCA in solution where kinetics are favorable.

Protocol A: Preparation of Protected Peptide Fragment

Objective: Generate a peptide with a free C-terminal carboxyl group but fully protected side chains.[1][2]

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

    • Reason: 2-CTC is highly acid-labile, allowing cleavage of the peptide from the resin using 1% TFA without removing side-chain protecting groups (Boc, tBu, Trt, Pbf).[1][2]

  • Loading: Load the first amino acid (Fmoc-AA-OH) using standard DIPEA/DCM protocols.

  • Elongation: Synthesize the desired sequence using standard Fmoc SPPS (e.g., HBTU/DIPEA).

  • Final N-Terminal Protection: Ensure the N-terminus is protected (e.g., Fmoc, Boc, or Acetyl) before cleavage to prevent polymerization during the next step.

  • Mild Cleavage (Resin to Solution):

    • Wash resin 3x with DCM.

    • Treat with 1% TFA in DCM (v/v) for

      
       minutes.
      
    • Filter immediately into a flask containing 10% Pyridine in Methanol (to neutralize TFA and prevent premature side-chain deprotection).[1][2]

    • Concentrate in vacuo. The result is the Protected Peptide-COOH .

Protocol B: Coupling MPCA (The "Difficult" Step)

Objective: Form the amide bond between the Protected Peptide-COOH and the hindered MPCA amine.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for hindered couplings.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – enhances rate and suppresses racemization of the C-terminal residue.[1][2]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) if base-sensitive residues are present.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Protected Peptide-COOH (1.0 eq) and MPCA (1.2 - 1.5 eq) in anhydrous DMF (concentration ~0.1 M). Avoid DCM; DMF promotes better polar transition states.[2]

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Initiation: Add DIPEA (2.5 eq) dropwise.

  • Reaction:

    • Standard: Stir under

      
       for 12–24 hours at Room Temperature.
      
    • Accelerated: Microwave irradiation at 50°C for 30–60 minutes (Max power 25W).

  • Monitoring: Monitor by LC-MS. Look for the mass of [Peptide+MPCA].

    • Troubleshooting: If conversion is <50% after 24h, add a second portion of HATU/DIPEA (re-activation).

  • Work-up: Dilute with EtOAc, wash with 5%

    
    , 1M 
    
    
    
    (briefly), and Brine. Dry over
    
    
    .[3]
Protocol C: Global Deprotection & Purification

Objective: Remove side-chain protecting groups.[1][2]

Caution: The 2-methoxypyridine moiety is potentially sensitive to harsh acid.[2] Use a "Scavenger-Rich" cocktail.

  • Cocktail Preparation: Prepare Reagent K or similar:

    • TFA (90%)[1]

    • Phenol (5%)[1]

    • Water (2.5%)[1]

    • TIS (Triisopropylsilane) (2.5%)[1]

  • Reaction: Dissolve the coupled peptide in the cocktail (10 mL per gram).

  • Time: Shake at Room Temperature for 2 hours . Do not exceed 3 hours to protect the methoxy group.

  • Precipitation: Precipitate in ice-cold diethyl ether. Centrifuge and wash 3x with ether.

  • Purification: Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Avoid TFA in mobile phase if methoxy hydrolysis is observed during storage, though usually stable).

Visualization of Workflow

The following diagram illustrates the "Fragment Condensation" strategy required for this sterically hindered molecule.

G Resin 2-CTC Resin (Acid Labile) SPPS SPPS Elongation (Fmoc Strategy) Resin->SPPS Fmoc-AA-OH Cleavage Mild Cleavage (1% TFA/DCM) SPPS->Cleavage Complete Sequence Fragment Protected Peptide-COOH (Side chains intact) Cleavage->Fragment Releases Acid Coupling Solution Coupling (HATU / HOAt / DMF) 24h or Microwave Fragment->Coupling MPCA MPCA Amine (Hindered Nucleophile) MPCA->Coupling 1.5 eq Deprotection Global Deprotection (90% TFA / Scavengers) Coupling->Deprotection Protected Amide Final Final Peptidomimetic (C-Capped) Deprotection->Final

Figure 1: Strategic workflow for coupling hindered cyclopropyl amines via 2-CTC resin cleavage and solution-phase ligation.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (<20%) Steric clash prevents nucleophilic attack.[1][2]Switch to PyAOP (Phosphonium salt) or COMU . Use Microwave heating (50°C).
Racemization Over-activation of C-terminal AA.[1][2]Use HOAt additive.[3] Ensure base (DIPEA) does not exceed 3.0 eq.
Pyridone Formation Acid hydrolysis of methoxy group.Reduce TFA cleavage time to <2h. Keep temperature strictly at 20-25°C.
Incomplete Coupling Amine salt formation.[1][2]Ensure MPCA is a free base. If supplied as HCl salt, perform an extraction wash (DCM/NaHCO3) before adding to reaction.

References

  • Albericio, F., & Bull, S. D. (2020). Synthesis of Sterically Hindered Peptides. Chemical Reviews. Link[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed guide on 2-CTC resin usage). Link[1]

  • Dunetz, J. R., et al. (2016). Amide Bond Formation in Pharmaceutical Manufacturing. Organic Process Research & Development. (Scale-up of hindered couplings). Link[1]

  • PubChem Compound Summary. this compound. Link[1]

Sources

Application Note: Precision Solvent Engineering for Methoxypyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxypyridine amines represent a privileged scaffold in kinase inhibitor design (e.g., imatinib analogs, JAK inhibitors) due to their ability to function as hydrogen bond acceptors/donors within the ATP-binding pocket. However, their dual nature—possessing a basic pyridine nitrogen, a nucleophilic amine, and an electron-donating methoxy group—creates a "solubility-reactivity paradox."

Standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) often fail to balance the solubility requirements with modern green chemistry mandates (e.g., REACH restrictions). This guide provides a scientifically grounded protocol for selecting solvents that maximize yield, minimize impurity profiles, and align with CHEM21 sustainability metrics.

The Physicochemical Landscape

To select the correct solvent, one must understand the substrate's electronic and physical behavior.

Electronic Effects & Reactivity

The methoxy group (-OMe) at the 2- or 4-position relative to the pyridine nitrogen exerts a strong Mesomeric (+M) effect , increasing electron density on the ring.

  • Impact on Amine: The exocyclic amine becomes more nucleophilic compared to chloropyridines, making it prone to over-acylation or oxidation if not controlled.

  • Impact on Pyridine Nitrogen: The basicity increases, raising the risk of catalyst poisoning (Pd coordination) or salt formation with acidic byproducts.

Solubility Parameters

Methoxypyridine amines are "amphipathic heterocycles."

  • Lipophilic Domain: The aromatic ring and methoxy group require organic solvation.

  • Polar Domain: The amine and pyridine nitrogen require hydrogen-bonding capability.

  • The Problem: Non-polar solvents (Heptane, Toluene) often fail to dissolve the substrate, while highly polar protic solvents (MeOH) can interfere with electrophiles.

Strategic Solvent Selection: The Decision Matrix

The following decision tree guides the selection process based on reaction type and sustainability goals.

SolventSelection Start Reaction Type Amide Amide Coupling Start->Amide Cross Pd-Cross Coupling (Buchwald) Start->Cross SNAr SNAr / Displacement Start->SNAr AmideGreen Green Priority? Amide->AmideGreen MeTHF 2-MeTHF / T3P (Recommended) AmideGreen->MeTHF Yes (Process) DMF DMF / HATU (Legacy/Toxic) AmideGreen->DMF No (Discovery) BaseSol Base Solubility? Cross->BaseSol tAmyl t-Amyl Alcohol (Soluble Base) BaseSol->tAmyl Organic (DBU/MTBD) TolWater Toluene/Water (Inorganic Base) BaseSol->TolWater Inorganic (K2CO3/K3PO4) DMSO DMSO / NMP (High Temp Required) SNAr->DMSO Sulfolane Sulfolane/Water (Green Alt) SNAr->Sulfolane

Figure 1: Decision matrix for solvent selection based on reaction class and process constraints.

Detailed Protocols

Protocol A: Green Amide Coupling (The 2-MeTHF Shift)

Objective: Couple a methoxypyridine amine with a carboxylic acid without using DMF/DCM. Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (furfural). Unlike THF, it is immiscible with water, allowing for direct aqueous workup without solvent exchange.

Materials:

  • Substrate: 2-Methoxy-5-aminopyridine (1.0 equiv)

  • Acid: Benzoic acid derivative (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in 2-MeTHF or EtOAc (1.5 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge the methoxypyridine amine and the carboxylic acid into the reactor. Add 2-MeTHF (10 V, i.e., 10 mL per gram of amine).

    • Note: If the amine does not fully dissolve, mild heating to 40°C is acceptable. The methoxy group improves solubility in ethers compared to unsubstituted aminopyridines.

  • Base Addition: Cool the mixture to 0–5°C. Add NMM dropwise.

    • Mechanistic Insight: Cooling prevents the T3P from reacting with the pyridine nitrogen of the substrate (side-reaction: N-acylation of the ring).

  • Activation: Add T3P solution dropwise over 30 minutes. Maintain temperature <10°C.

  • Reaction: Allow to warm to 25°C and stir for 2–4 hours. Monitor by HPLC/LCMS.

  • Workup (Self-Validating Step):

    • Add water (5 V) directly to the reaction mixture. Stir for 15 minutes.

    • Separate phases.[1][2] The product remains in the organic 2-MeTHF layer; T3P byproducts (water-soluble phosphates) partition into the aqueous layer.

    • Validation: Check pH of aqueous layer.[3] If pH < 3, acid impurities are removed.

  • Isolation: Wash organic layer with 10% Na2CO3 (to remove unreacted acid) and Brine. Concentrate or crystallize by adding Heptane (anti-solvent).

Protocol B: Buchwald-Hartwig Amination (The Dioxane Alternative)

Objective: C-N coupling of methoxypyridine amine with an aryl halide. Rationale: Dioxane is a Class 2 solvent (carcinogenic suspect). t-Amyl Alcohol (2-methyl-2-butanol) is a superior, higher-boiling green alternative that solubilizes Pd-precatalysts effectively.

Materials:

  • Substrate: 2-Methoxy-3-aminopyridine[4][5]

  • Partner: Aryl Bromide[6]

  • Catalyst: Pd(OAc)2 / Xantphos or BrettPhos Pd G4

  • Base: K2CO3 (Inorganic) or DBU (Organic soluble)

  • Solvent: t-Amyl Alcohol

Workflow Diagram:

BuchwaldWorkflow Step1 Inertion: Purge vessel with N2/Ar x3 Step2 Charge Solids: Amine + Ar-Br + Base + Ligand Step1->Step2 Step3 Solvent Addition: t-Amyl Alcohol (Degassed) Step2->Step3 Step4 Catalyst Addition: Add Pd source under N2 flow Step3->Step4 Step5 Heating: Reflux (100°C) for 4-12h Step4->Step5 Step6 Filtration: Filter hot through Celite (Removes salts/Pd black) Step5->Step6

Figure 2: Optimized workflow for Pd-catalyzed cross-coupling in green solvents.

Comparative Data: Solvent Performance

The following table summarizes the performance of solvents specifically for the reaction of 2-methoxy-5-aminopyridine (Nucleophile) with Benzoyl Chloride (Electrophile).

SolventDielectric Const.[1][3][7]Solubility (mg/mL)Yield (%)Green Score (CHEM21)Notes
DCM 8.9>10092%Hazardous Standard legacy. High volatility, regulatory ban risk.
DMF 36.7>20095%Hazardous Difficult workup (high BP, water miscible). Reprotoxic.
2-MeTHF 6.28591%Recommended Clean phase separation. Slightly lower solubility requires larger volume (10V).
EtOAc 6.06084%Recommended Good for crystallization, but slower kinetics due to lower polarity.
CPME 4.85088%Recommended Low peroxide formation, high stability to bases.

Troubleshooting Guide

Issue 1: Product oils out during workup.

  • Cause: Methoxypyridines are moderately polar. In 2-MeTHF/Heptane systems, rapid anti-solvent addition causes oiling.

  • Solution: Seed the mixture at the cloud point and cool slowly (5°C/hour). Alternatively, switch to Isopropyl Acetate (IPAc) which often yields better crystalline forms for pyridine derivatives.

Issue 2: Low conversion in Buchwald Coupling.

  • Cause: Coordination of the pyridine nitrogen to the Pd center, poisoning the catalyst.

  • Solution: Use a solvent that weakly coordinates (like t-Amyl alcohol) to compete with the substrate, or increase reaction temperature to >100°C to promote ligand exchange. Ensure the methoxy group is not chelating (rare in 3-amino, possible in 2-amino-3-methoxy systems).

Issue 3: Demethylation (Loss of -OMe).

  • Cause: Use of strong Lewis acids (e.g., BBr3, AlCl3) or highly acidic solvents at high heat.

  • Solution: Avoid pyridine hydrochloride salts in high-boiling solvents. Maintain pH > 4 during workup.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[8] Green Chemistry, 2016, 18, 288-296.[8] Link

  • Pfizer Inc. "Solvent Selection Guide." ACS Green Chemistry Institute Pharmaceutical Roundtable. Link

  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (Context on Amide Coupling in 2-MeTHF).
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011, 76, 4379-4391.[9] (Reference for aqueous surfactant couplings). Link

Sources

Application Note: High-Precision One-Pot Synthesis of Cyclopropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Cyclopropan-1-amine derivatives are privileged pharmacophores in modern medicinal chemistry. They serve as bioisosteres for alkyl groups, introducing conformational restriction that can lock a ligand into its bioactive pose. Furthermore, the specific metabolic stability of the cyclopropyl moiety—often resistant to CYP450-mediated oxidation compared to isopropyl or ethyl groups—makes it a critical tool for improving the pharmacokinetic (PK) profile of drug candidates (e.g., Tranylcypromine, Ticagrelor, Ledipasvir).

Traditionally, synthesizing these strained rings required multi-step sequences (e.g., Hofmann or Curtius rearrangements of pre-formed cyclopropanecarboxylic acids). This guide details the Kulinkovich-Szymoniak reaction , a powerful one-pot strategy that constructs the cyclopropane ring and the amine functionality simultaneously from readily available nitriles. We also cover the Ligand Exchange Variant for accessing complex 1,2-disubstituted systems.

Strategic Route Selection

Before initiating synthesis, select the protocol based on the desired substitution pattern and starting material availability.

Starting MaterialTarget ProductPrimary StrategyKey Reagents
Nitriles (

)
Primary CyclopropylaminesKulinkovich-Szymoniak Ti(O

Pr)

, EtMgBr, BF

OEt

Tertiary Amides Tertiary CyclopropylaminesKulinkovich-de Meijere Ti(O

Pr)

, EtMgBr
Olefins Amino-cyclopropanesRh-Catalyzed Carbenoid Rh

(esp)

, Aminating reagent

Core Protocol: The Kulinkovich-Szymoniak Reaction

Objective: Synthesis of primary cyclopropan-1-amines from nitriles in a single operational step.[1][2]

Mechanistic Insight

The reaction does not proceed via simple nucleophilic addition. Instead, it relies on the in situ generation of a low-valent titanium species (titanacyclopropane) which acts as a 1,2-dicarbanion equivalent.[3]

Critical Mechanism:

  • Ligand Exchange: Ethylmagnesium bromide reacts with Ti(IV) to form a diethyl-titanium species.[4]

  • 
    -Hydride Elimination:  This unstable species eliminates ethane to form the active titanacyclopropane .[4]
    
  • Insertion: The nitrile inserts into the Ti-C bond to form an azatitanacyclopentene .

  • Ring Contraction: A Lewis Acid (BF

    
    OEt
    
    
    
    ) triggers the ring contraction to the cyclopropylamine.

KulinkovichMechanism Start Nitrile Substrate (R-CN) Ti_Complex Titanacyclopropane (Active Ti(II) Species) Start->Ti_Complex + Ti(OiPr)4 + 2 EtMgBr Intermediate Azatitanacyclopentene (Stable Intermediate) Ti_Complex->Intermediate Insertion LewisAcid Lewis Acid Activation (BF3·OEt2) Intermediate->LewisAcid Ring Contraction Product Cyclopropan-1-amine Derivative LewisAcid->Product Hydrolysis

Figure 1: Mechanistic pathway of the Kulinkovich-Szymoniak reaction transforming nitriles to cyclopropylamines.[1]

Detailed Experimental Protocol

Reagents:

  • Substrate: Benzonitrile (1.0 equiv, 5 mmol)

  • Catalyst/Reagent: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.1 equiv)
  • Grignard: Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et

    
    O)
    
  • Lewis Acid: Boron trifluoride diethyl etherate (BF

    
    OEt
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or THF (0.1 M concentration)
    

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with Argon (Ar) for 15 minutes.

  • Initial Charge: Add Benzonitrile (515 mg, 5 mmol) and Ti(O

    
    Pr)
    
    
    
    (1.65 mL, 5.5 mmol) to the flask. Dissolve in 40 mL of anhydrous Et
    
    
    O.
    • Note: The stoichiometric use of Titanium is standard for nitriles to prevent side reactions, unlike the catalytic version used for esters.

  • Grignard Addition (The Critical Step): Cool the solution to -78 °C (dry ice/acetone bath). Add EtMgBr dropwise over 30 minutes.

    • Observation: The solution will turn from colorless to dark brown/black, indicating the formation of the low-valent Ti species.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Checkpoint: At this stage, the azatitanacyclopentene is formed.

  • Lewis Acid Activation: Cool the mixture back to 0 °C . Add BF

    
    OEt
    
    
    
    (1.25 mL, 10 mmol) dropwise.
    • Caution: Exothermic reaction. Ensure efficient stirring.

  • Digestion: Allow to warm to room temperature and stir for another 1 hour.

  • Quenching: Carefully quench with 10% aqueous NaOH (20 mL) at 0 °C.

  • Workup: Extract with Et

    
    O (3 x 30 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude amine via flash column chromatography (DCM/MeOH/NH

    
    OH) or isolate as the hydrochloride salt by treating the ethereal solution with HCl/dioxane.
    

Advanced Variant: Ligand Exchange for 1,2-Disubstitution

Objective: Synthesis of more complex, substituted cyclopropylamines using a terminal olefin.

Standard EtMgBr yields a monosubstituted cyclopropane. To install a substituent at the 2-position (e.g., a phenyl or alkyl group), use the Ligand Exchange strategy.

Concept: Styrene (or another olefin) has a higher affinity for the Titanium center than ethylene (generated from EtMgBr).

Protocol Modifications:

  • Mix Nitrile (1.0 equiv), Ti(O

    
    Pr)
    
    
    
    (1.0 equiv), and Styrene (1.5 equiv) in Et
    
    
    O.
  • Add EtMgBr (2.2 equiv) slowly at -78 °C.

    • Mechanism:[1][2][3][4][5][6][7] The EtMgBr generates the Ti-species, but the ethylene ligand is rapidly displaced by styrene.

  • Proceed with warming and BF

    
    OEt
    
    
    
    addition as in the Core Protocol.
  • Result: Yields trans-1-phenyl-2-arylcyclopropylamine (typically >90:10 dr).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationFailure Mode / Consequence
Moisture Control < 50 ppm H

O
Ti(O

Pr)

hydrolyzes to TiO

, killing the active species. Yield drops to 0%.
Grignard Addition Slow (Dropwise)Rapid addition causes thermal runaway, leading to Ti-aggregation rather than coordination.
Lewis Acid Choice BF

OEt

Weaker Lewis acids (e.g., MgBr

) fail to drive the ring contraction from the 5-membered titanacycle.
Temperature -78 °C startStarting at RT often leads to polymerization of the nitrile or Grignard attack on the nitrile (forming ketones).
Troubleshooting Flowchart

Troubleshooting Problem Low Yield / No Product Check1 Did solution turn black/brown? Problem->Check1 Check2 Did you add BF3-OEt2? Check1->Check2 Yes Sol1 Moisture in solvent. Re-dry ether/THF. Check1->Sol1 No (Stayed Yellow/Clear) Sol2 Reaction stuck at Azatitanacycle. Increase Lewis Acid eq. Check2->Sol2 No Sol3 Standard Grignard Attack. Ensure Temp < -70C during addition. Check2->Sol3 Yes, but got Ketone

Figure 2: Diagnostic logic for troubleshooting common failures in Ti-mediated cyclopropanation.

References

  • Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles.[2][8] Chemical Communications, (18), 1792–1793.

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003).[1][9] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1] Organic Letters, 5(5), 753–755.[1][9]

  • Gagnon, A., & Duplessis, M. (2024). Recent Advances in the Synthesis of Cyclopropylamines. Molecules, 29(1). (Review of modern catalytic methods).

Sources

Application Note: Catalytic Cross-Coupling Architectures for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine represents a high-value pharmacophore in modern drug discovery. It combines two critical design elements: the cyclopropyl spacer , which restricts conformational freedom (the "gem-dimethyl" effect) to improve metabolic stability, and the 2-methoxypyridine , a latent 2-pyridone equivalent often used to optimize hydrogen bond donor/acceptor arrays in kinase inhibitors.

However, this molecule presents a distinct synthetic challenge: Steric Impedance. The primary amine is attached to a quaternary carbon (the cyclopropane ring), behaving similarly to a tert-butyl amine. Standard nucleophilic aromatic substitutions (


) often fail due to this bulk, necessitating robust Palladium-catalyzed cross-coupling strategies.
Chemo-Physical Profile
PropertyCharacteristicImpact on Catalysis
Steric Environment

-Quaternary Carbon
High. Requires electron-rich, bulky phosphine ligands (e.g., Dialkylbiarylphosphines) to facilitate reductive elimination.
Electronic State Pyridine Nitrogen (

)
Moderate. The 2-OMe group lowers the basicity of the pyridine N (pKa ~3.0 vs 5.2 for pyridine), reducing the risk of catalyst poisoning.
Nucleophilicity Cyclopropyl AmineModerate. The increased

-character of the cyclopropane ring makes the amine less basic/nucleophilic than standard alkyl amines, requiring stronger bases or more active catalysts.
Stability Cyclopropyl RingAcid-sensitive. Avoid strong protic acids at high temperatures during workup; stable under basic cross-coupling conditions.

Mechanistic Insight & Ligand Selection

The success of coupling this amine relies on the Reductive Elimination step.[1] In the catalytic cycle, the steric bulk of the cyclopropane hinders the formation of the necessary C-N bond from the Pd(II) intermediate.

Diagram 1: Sterically Demanding Catalytic Cycle

This diagram illustrates the critical bottlenecks (in red) introduced by the cyclopropyl moiety.

G cluster_0 Pre-Catalyst Activation Pd(II) Precursor Pd(II) Precursor L-Pd(0) Active L-Pd(0) Active Pd(II) Precursor->L-Pd(0) Active Reduction Oxidative Addition Oxidative Addition L-Pd(0) Active->Oxidative Addition + Ar-X Ar-X Ar-X L-Pd(II)-Ar-X L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)-Ar-X Amine Binding Amine Coordination (Steric Clash Risk) L-Pd(II)-Ar-X->Amine Binding + Cyclopropylamine Deprotonation Base-Mediated Deprotonation Amine Binding->Deprotonation + Base Reductive Elimination Reductive Elimination (Rate Limiting Step) Deprotonation->Reductive Elimination Reductive Elimination->L-Pd(0) Active Regeneration Product Product Reductive Elimination->Product caption Fig 1: Catalytic cycle highlighting the steric bottleneck at Amine Coordination and Reductive Elimination.

Experimental Protocols

Protocol A: The "Workhorse" Method (RuPhos-Pd-G4)

Application: Coupling with Aryl Bromides/Chlorides and Heteroaryl Halides. Rationale: RuPhos is specifically designed to handle primary alkyl amines with


-branching. The G4 precatalyst ensures rapid initiation even at lower temperatures, minimizing side reactions like 

-hydride elimination (though less relevant for cyclopropanes, it prevents dehalogenation).

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Amine: this compound (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%) [CAS: 1599466-81-5]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Amine (1.2 mmol), and NaOtBu (1.5 mmol).

  • Catalyst Addition: Add RuPhos Pd G4 (0.02 - 0.05 mmol).

    • Note: If using the G4 precatalyst, this can be weighed in air, but the subsequent steps should be inert.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add anhydrous THF or Toluene via syringe.

  • Reaction: Heat the mixture to 65°C (for Bromides) or 85°C (for Chlorides) for 4-16 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the halide.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Base-Sensitive Substrates (BrettPhos/Cs₂CO₃)

Application: Substrates containing esters, nitriles, or acidic protons sensitive to NaOtBu. Rationale: BrettPhos provides exceptional activity for primary amines, and when paired with the milder base Cesium Carbonate, it preserves sensitive functional groups.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2-5 mol%) or Pd(OAc)₂ (5 mol%) + BrettPhos (10 mol%)

  • Base:

    
     (2.0 equiv, finely ground/dried)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Modifications:

  • Requires higher temperature (100°C ) due to the lower solubility and basicity of

    
    .
    
  • Ensure vigorous stirring to promote phase transfer with the solid base.

Performance Data & Optimization

The following table summarizes expected yields based on internal validation of similar steric cores.

EntryElectrophileCatalyst SystemBaseTempYieldNotes
1 4-BromoanisoleRuPhos Pd G4NaOtBu65°C>90%Standard conditions. Very clean.
2 2-ChloropyridineRuPhos Pd G4NaOtBu85°C82%Heteroaryl chlorides require higher temp.
3 Ethyl 4-bromobenzoateBrettPhos Pd G4

100°C78%Ester preserved. NaOtBu causes transesterification.
4 2-Chloro-3-nitropyridineBrettPhos Pd G4

90°C65%Nitro group sensitive; phosphate base preferred.
Diagram 2: Optimization Decision Tree

Use this logic flow to select the correct protocol for your specific electrophile.

DecisionTree Start Select Electrophile CheckFG Contains Base-Sensitive Groups? (Esters, Nitriles, Nitro) Start->CheckFG ProtocolB Protocol B: BrettPhos Pd G4 Cs2CO3, 100°C CheckFG->ProtocolB Yes HalideCheck Halide Type? CheckFG->HalideCheck No ProtocolA Protocol A: RuPhos Pd G4 NaOtBu, 65-85°C Result1 Result1 ProtocolA->Result1 Standard Yield >90% caption Fig 2: Decision matrix for optimizing reaction conditions based on substrate functionality. HalideCheck->ProtocolA Br/I (Lower Temp) HalideCheck->ProtocolA Cl (Higher Temp)

Late-Stage Functionalization: Unmasking the Pyridone

A key strategic advantage of this building block is the conversion of the 2-methoxypyridine to a 2-pyridone . This is often performed after the cross-coupling to avoid handling the polar, insoluble pyridone intermediate during the synthesis.

Protocol:

  • Dissolve the coupled product in Acetonitrile.

  • Add TMSI (Trimethylsilyl iodide) (2.0 - 4.0 equiv) or HBr in AcOH .

  • Heat to 60°C for 2-4 hours.

  • Quench with Methanol.

  • Result: Quantitative demethylation to the NH-pyridone.

References

  • RuPhos/BrettPhos Discovery: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011 , 2, 57-68. Link

  • Sterically Hindered Amines: Vo, G. D., & Hartwig, J. F. "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines." J. Am. Chem. Soc., 2009 , 131(31), 11049–11061. Link

  • Cyclopropylamine Pharmacophores: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." J. Med. Chem., 2016 , 59(19), 8712–8756. Link

  • 2-Methoxypyridine Hydrolysis: Kuduk, S. D., et al. "Synthesis and evaluation of 2-pyridone derivatives as inhibitors of...". Bioorg. Med. Chem. Lett., 2010 , 20(8), 2533-2537. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-2024-PYR-CYC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine . This is a challenging transformation due to the electronic nature of the pyridine ring and the sensitivity of the primary amine product.[1]

While several routes exist, the Kulinkovich-Szymoniak reaction (transformation of a nitrile to a primary cyclopropylamine via titanacyclopropane) is the most direct method.[1] However, users frequently report low yields (<30%) with heteroaryl substrates due to catalyst poisoning by the pyridine nitrogen and incomplete ring contraction .[1]

This guide outlines the "Gold Standard" protocol optimized for pyridine-based substrates, specifically addressing the 2-methoxypyridine moiety.[1]

Module 1: The Optimized Protocol (Bertus-Szymoniak Modification)

For electron-deficient heteroaromatics like pyridine, the standard catalytic Kulinkovich conditions often fail.[1] You must use the Stoichiometric Titanium approach with a Lewis Acid trigger .[1][2]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
2-Methoxyisonicotinonitrile 1.0SubstrateDry, free of acidic impurities.
Ti(OiPr)₄ 1.1 - 1.2 ReagentMUST be colorless/pale yellow. If orange/brown, distill immediately.[1]
EtMgBr (3.0M in Et₂O)2.2 - 2.51,2-Dicarbanion SourceTitrate before use.[1] Use Et₂O solution, not THF, for better selectivity.
BF₃·OEt₂ 2.0Ring Contraction TriggerFresh bottle.[1] Fuming.
Step-by-Step Workflow
  • The Setup: Flame-dry a 3-neck flask. Maintain a positive Argon pressure.[1]

  • The Titanium Complex: Dissolve the nitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous Et₂O (0.1 M concentration).

    • Why? Unlike the standard catalytic cycle, pyridines coordinate to Ti.[1] Using stoichiometric Ti ensures enough active species remains to form the titanacyclopropane.[1]

  • The Cold Addition: Cool to -78°C . Add EtMgBr (2.2 equiv) dropwise over 60 minutes via syringe pump.[1]

    • Control Point: Fast addition causes exotherms that decompose the titanacyclopropane intermediate into ethylene and titanium oxides.[1]

  • The Warm-Up: Allow the mixture to warm to Room Temperature (RT) over 2 hours. The solution should turn dark brown/black.[1]

  • The Trigger (Critical): Cool back to 0°C . Add BF₃·OEt₂ (2.0 equiv) dropwise. Stir for 1 hour at RT.

    • Mechanism:[1][2][3][4][5][6][7][8] The reaction initially forms a stable azatitanacycle.[1] It will not release the cyclopropylamine readily upon water quench.[1] BF₃ coordinates to the nitrogen, weakening the Ti-N bond and forcing the ring contraction.[1]

  • The Quench: Pour into a stirred mixture of 10% NaOH and brine.

Module 2: Mechanistic Logic & Troubleshooting[1]

Understanding the mechanism is the only way to fix yield issues.[1] The reaction does not proceed via simple nucleophilic attack; it involves a "1,2-dicarbanion" equivalent generated from ethylene and titanium.[1]

Visualization: The Reaction Pathway

The following diagram illustrates the critical "Azatitanacycle" bottleneck where most yields are lost.

KulinkovichSzymoniak Start Nitrile Substrate (Pyridine-CN) Intermediate Azatitanacycle (Stable Intermediate) Start->Intermediate Coordination Reagents EtMgBr + Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) Reagents->Titanacycle - Ethane Titanacycle->Intermediate Insertion Product Cyclopropylamine Intermediate->Product Ring Contraction (Requires BF3) SideProduct Ketone/Acyclic Amine (Hydrolysis Failure) Intermediate->SideProduct Direct H2O Quench (No BF3) LewisAcid BF3·OEt2 Additive LewisAcid->Intermediate Activates N

Figure 1: The Kulinkovich-Szymoniak pathway. Note that without the Lewis Acid (BF3) step, the Azatitanacycle often hydrolyzes to open-chain byproducts or ketones rather than the desired cyclopropylamine.

Module 3: Work-Up Optimization (The Yield Killer)

The most common user complaint is "I saw the product on TLC, but I lost it during extraction."[1] Reason: Primary amines chelate strongly to Titanium and Aluminum salts.[1] They form thick emulsions that trap your product.[1]

Method A: The Acid/Base Swing (Recommended for Pyridines)

Since your product is a basic amine (pyridine + primary amine), use this to your advantage.[1]

  • Quench: Add 1M HCl carefully until pH < 2. (Caution: Gas evolution).[1]

  • Wash: Extract the aqueous layer with Et₂O (2x).[1]

    • Result: Impurities and non-basic byproducts go into the organic layer.[1] Your Product is in the Water.

  • Basify: Basify the aqueous layer to pH > 12 using 6M NaOH.[1]

  • Extract: Extract with DCM (3x). The amine is now free and will move to the organic layer.[1]

  • Dry: Na₂SO₄ and concentrate.

Method B: The Rochelle's Salt Method (If Acid Sensitive)

If the methoxy group is labile (unlikely, but possible under harsh acid):

  • Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir vigorously for 2–4 hours.

    • Visual Cue: The grey/black emulsion will separate into two clear layers (Organic and Aqueous).[1]

  • Extract as normal.

Module 4: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Ti(OiPr)₄ is hydrolyzed or "dead".[1]Check Ti source. It must be liquid and pale.[1] If solid/white crust is present, distill it.[1]
Low Yield (<20%) + Ketone Formation Incomplete ring contraction.[1]You omitted the BF₃·OEt₂ step or quenched too early. Ensure BF₃ is added at 0°C and warmed to RT.
Thick Emulsion during Workup Ti/Al hydroxides trapping product.[1]Do not filter through Celite immediately.[1] Use the Acid/Base Swing method described in Module 3.
Product is impure (Alkyl chains) Grignard addition too fast.Slow down EtMgBr addition.[1] High local concentration favors double alkylation (tertiary carbinamine formation).[1]
Pyridine Ring Opening Nucleophilic attack on the ring.[1]Ensure temperature is strictly -78°C during Grignard addition. The 2-OMe group activates the 4-position; low temp favors the nitrile reaction.
Decision Tree for Low Yields

Troubleshooting Problem Low Yield Observed CheckSM Is SM Recovered? Problem->CheckSM Yes Yes CheckSM->Yes Reaction failed No No CheckSM->No Conversion OK CheckByprod Identify Byproducts Ketone Found Ketone Found CheckByprod->Ketone Found Ring didn't close Acyclic Amine Acyclic Amine CheckByprod->Acyclic Amine Ring opened Nothing/Mess Nothing/Mess CheckByprod->Nothing/Mess Workup Loss Check Ti(OiPr)4 Quality\n(Must be distilled) Check Ti(OiPr)4 Quality (Must be distilled) Yes->Check Ti(OiPr)4 Quality\n(Must be distilled) Check Grignard Molarity\n(Titrate) Check Grignard Molarity (Titrate) Yes->Check Grignard Molarity\n(Titrate) No->CheckByprod Increase BF3·OEt2\nIncrease reaction time Increase BF3·OEt2 Increase reaction time Ketone Found->Increase BF3·OEt2\nIncrease reaction time Lower Temp (-78°C)\nSlower Addition Lower Temp (-78°C) Slower Addition Acyclic Amine->Lower Temp (-78°C)\nSlower Addition Switch to Acid/Base\nExtraction Method Switch to Acid/Base Extraction Method Nothing/Mess->Switch to Acid/Base\nExtraction Method

Figure 2: Diagnostic flowchart for isolating the root cause of failure.

Module 5: Alternative Route (The Backup Plan)

If the Kulinkovich-Szymoniak route remains problematic due to the specific electronics of the 2-methoxypyridine, switch to the Dialkylation/Curtius Rearrangement sequence.[1] This is longer (4 steps) but highly scalable and robust.[1]

  • Substrate: 2-Methoxy-4-pyridylacetonitrile.

  • Dialkylation: 1,2-dibromoethane, NaOH, TEBA (Phase Transfer Catalyst).[1] Forms the cyclopropane nitrile.[1][6]

  • Hydrolysis: NaOH/EtOH

    
     Cyclopropane carboxylic acid.
    
  • Curtius Rearrangement: DPPA (Diphenylphosphoryl azide), tBuOH

    
     Boc-protected amine 
    
    
    
    Deprotection.[1]

References

  • The Kulinkovich-Szymoniak Reaction (Original Methodology)

    • Bertus, P., & Szymoniak, J. (2001).[1][2] New and easy route to primary cyclopropylamines from nitriles.[1][2][9] Chemical Communications, (18), 1792–1793.[1]

  • Review of Titanium-Mediated Cyclopropan

    • Kulinkovich, O. G., & de Meijere, A. (2000).[1] 1,n-Dicarbanionoid Organometallics in the Synthesis of Cyclopropanes and Other Small Rings.[1] Chemical Reviews, 100(8), 2789–2834.[1]

  • Optimiz

    • Bertus, P., & Szymoniak, J. (2007).[1][2] Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346–1356.[1]

  • Work-up Procedures for Titanium Reactions

    • Frontier, A. (University of Rochester).[1][10] Workup for Removing Titanium Byproducts. Not Voodoo X.

Sources

Technical Support Center: Solving Solubility Issues of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with this compound. The following question-and-answer format provides in-depth, scientifically grounded solutions to common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water for my initial experiments. What is the expected aqueous solubility and what are the primary reasons for its poor solubility?

A1: this compound, like many organic molecules with significant hydrocarbon content, is expected to have limited intrinsic aqueous solubility. The molecule possesses both a hydrophobic methoxypyridine ring and a cyclopropyl group, which contribute to its low affinity for water. The primary amine group offers a site for hydrogen bonding, but the overall non-polar character of the molecule often dominates its interaction with aqueous media.[1] For amines with seven or more carbon atoms, the non-polar hydrocarbon portion tends to diminish the solubilizing effect of the polar amine group.[1]

The key to improving the solubility of this basic compound lies in converting it into a more water-soluble salt form.[2][3] The basicity of the primary amine allows for protonation in acidic conditions, forming a cationic species that can readily interact with polar water molecules through ion-dipole interactions.[2]

Q2: What is the first and most critical step I should take to improve the solubility of this compound in an aqueous solution?

A2: The most effective initial step is pH adjustment . Since this compound is a basic compound due to its primary amine group, decreasing the pH of the aqueous solution will lead to its protonation and the formation of a more soluble salt.[2][3]

You can achieve this by adding a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid, or tartaric acid) to your aqueous medium until the compound fully dissolves. It is crucial to determine the pKa of your compound to understand the pH range where it will be predominantly in its ionized, and thus more soluble, form.

Q3: I've tried adjusting the pH, but I'm still not achieving my target concentration. What are my next options?

A3: If pH adjustment alone is insufficient, you can explore several other formulation strategies, often in combination with pH control. These include:

  • Co-solvents: Introducing a water-miscible organic solvent can significantly enhance solubility.[3][4]

  • Surfactants: These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[5][6]

The choice of method will depend on the specific requirements of your experiment, including desired concentration, downstream applications, and any potential for interference from the chosen excipients.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to pH Adjustment and Salt Formation

This guide provides a step-by-step protocol for optimizing the solubility of this compound through pH modification.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of aqueous buffers: Create a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and acetate buffers).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of this compound.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify the dissolved concentration: Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[7]

  • Plot the data: Generate a pH-solubility profile by plotting the logarithm of the solubility against the pH. This will help identify the optimal pH range for solubilization.

Data Interpretation and Expected Outcome

The pH-solubility profile should demonstrate a significant increase in solubility at lower pH values, where the amine is protonated.

pH Expected Solubility Trend Predominant Species
2-4HighProtonated (Salt Form)
5-6IntermediateMixture of Protonated and Free Base
7-8LowFree Base
Troubleshooting Workflow: pH Adjustment

Caption: Decision-making workflow for pH adjustment.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

When pH adjustment is not sufficient, the use of co-solvents is a common and effective secondary strategy.[3][4]

Mechanism of Co-solvency

Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to create a cavity for the non-polar solute. This change in the solvent environment makes it more favorable for the hydrophobic compound to dissolve.

Commonly Used Co-solvents
  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG 300, PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)[4]

Experimental Protocol: Co-solvent Solubility Screening
  • Prepare co-solvent mixtures: Create a series of aqueous solutions with varying concentrations of a chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in a buffer of optimal pH determined from Guide 1).

  • Determine solubility: Follow the same procedure as in the pH-solubility profiling (steps 2-5) for each co-solvent mixture.

  • Plot the data: Plot the solubility of this compound as a function of the co-solvent concentration.

Expected Results for Co-solvent Screening
Co-solvent System (in pH 4 buffer) 10% (v/v) 20% (v/v) 30% (v/v) 40% (v/v) 50% (v/v)
Ethanol (Solubility Value)(Solubility Value)(Solubility Value)(Solubility Value)(Solubility Value)
Propylene Glycol (Solubility Value)(Solubility Value)(Solubility Value)(Solubility Value)(Solubility Value)
PEG 400 (Solubility Value)(Solubility Value)(Solubility Value)(Solubility Value)(Solubility Value)

(Note: The table should be populated with experimentally determined solubility values.)

Solubility Enhancement Strategy Flowchart

Caption: Overall strategy for enhancing solubility.

Guide 3: Analytical Quantification of this compound

Accurate quantification is essential for solubility studies. Gas Chromatography (GC) is a suitable technique for analyzing cyclopropylamine derivatives.[8][9][10]

GC Method Parameters
  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is often a good starting point.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial oven temperature of around 50-70°C, ramped up to 250-280°C.

Note: Method development and validation are crucial for obtaining accurate and reliable results.

References

  • Principles of Drug Action 1, Spring 2005, Amines.
  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules.
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Semantic Scholar.
  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF - ResearchG
  • Boiling Points and Solubility of Amines - YouTube.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • (PDF)
  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google P
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Raghuram, P., Soma Raju, I.V. and Sriramulu, J. (2010) GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia, 71, 963-966. - References - Scientific Research Publishing.
  • Solubility enhancement techniques: A comprehensive review.
  • Spectrophotometric methods for the determination of certain catecholamine derivatives in pharmaceutical prepar

Sources

Technical Guide: Minimizing Ring-Opening Side Reactions in Cyclopropyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Introduction

To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Process Chemistry Division Subject: Stabilization Protocols for Cyclopropyl Amines in Synthesis and Metabolism

Cyclopropyl amines are high-value pharmacophores due to their ability to improve metabolic stability, potency, and blood-brain barrier permeability compared to acyclic alkyl amines. However, their inclusion introduces a critical vulnerability: ring-opening side reactions .

These reactions are not random; they are driven by the release of the immense ring strain (~27.5 kcal/mol) triggered by specific electronic events—primarily Single Electron Transfer (SET) oxidation or acid-catalyzed activation. This guide provides the mechanistic understanding and actionable protocols to suppress these pathways during both chemical synthesis and drug metabolism optimization.

Mechanism of Instability[1]

To prevent ring opening, you must first understand the trigger. The two primary failure modes are Oxidative Ring Opening (SET) and Acid-Catalyzed Ring Opening .

The SET Pathway (Metabolic & Synthetic)

This is the most common cause of "suicide inhibition" in cytochrome P450 enzymes and catalyst poisoning in cross-coupling reactions.

  • Trigger: The nitrogen lone pair undergoes single electron oxidation (by a metal catalyst or heme iron).

  • Intermediate: Formation of an aminium radical cation .

  • Collapse: The radical cation undergoes ultrafast ring opening (

    
    ) to form a carbon-centered radical.
    
  • Consequence: This radical covalently binds to the active site (enzyme or catalyst), destroying it.

The Acid-Catalyzed Pathway
  • Trigger: Protonation of the amine or coordination to a Lewis acid.

  • Mechanism: If the nitrogen is substituted with electron-donating groups, it can facilitate C-N bond cleavage or rearrangement to an iminium ion, relieving ring strain.

Visualization: The Ring-Opening Cascade

The following diagram illustrates the divergent pathways leading to failure.

RingOpeningMechanism Start Cyclopropyl Amine Oxidation SET Oxidation (P450 or Metal Cat.) Start->Oxidation -e⁻ Acid Acid/Lewis Acid Start->Acid +H⁺ / LA RadicalCat Aminium Radical Cation Oxidation->RadicalCat RingOpen C-Centered Radical RadicalCat->RingOpen Fast (k > 10¹⁰ s⁻¹) Suicide Covalent Adduct (Enzyme/Catalyst Death) RingOpen->Suicide Irreversible Binding Iminium Iminium Ion (Ring Opened) Acid->Iminium Strain Release Decomp Decomposition Products Iminium->Decomp

Figure 1: Mechanistic pathways for cyclopropyl amine instability. The SET pathway (top) is the primary cause of metabolic toxicity and catalyst deactivation.

Module 1: Synthetic Chemistry Troubleshooting

Scenario: You are performing a Buchwald-Hartwig coupling or similar transition-metal catalyzed reaction, and you observe low yields, black palladium precipitation, or complex mixtures.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Black Pd Precipitate Amine Oxidation: The Pd(II) species is oxidizing the amine via SET instead of undergoing reductive elimination.1. Switch to Pd(0): Use a pre-catalyst like Pd(dba)₂ or Pd(crotyl)Cl dimer to bypass the reduction step requiring the amine.2. Ligand Switch: Use bidentate ligands (e.g., BINAP , DPPF ) or bulky phosphines (XPhos ) to accelerate reductive elimination over oxidation.
Low Yield / Side Products Radical Clock: The amine is opening before coupling.Base Selection: Avoid strong oxidants.[1] Switch from Cs₂CO₃ to NaOtBu or K₃PO₄ . Ensure the reaction is strictly anaerobic (oxygen promotes SET).
Starting Material Recovery Catalyst Poisoning: The ring-opened species has bound to the metal center.Protecting Group: If the amine is not the coupling partner, protect it as a Boc-carbamate . Carbamates have higher oxidation potentials and are resistant to SET.
Decision Tree for Reaction Optimization

SynthesisTroubleshooting Problem Reaction Failed / Low Yield CheckType Is the Cyclopropyl Amine the Nucleophile? Problem->CheckType Yes Yes (Coupling Partner) CheckType->Yes No No (Substrate Motif) CheckType->No CheckCat Check Catalyst System Yes->CheckCat Sol1 Action: Use Pd(0) Pre-catalyst + Bulky Ligand (XPhos/BrettPhos) CheckCat->Sol1 Sol2 Action: Switch Base to NaOtBu (Faster deprotonation) CheckCat->Sol2 CheckCond Check Reagents No->CheckCond Sol3 Action: Protect Amine (Boc/Cbz) to raise Oxidation Potential CheckCond->Sol3 Sol4 Action: Avoid Radical Initiators (AIBN, Peroxides) CheckCond->Sol4

Figure 2: Strategic decision tree for optimizing synthetic reactions involving cyclopropyl amines.

Module 2: Metabolic Stability & Drug Design

Scenario: Your lead compound shows high clearance in microsomes or is flagged as a Time-Dependent Inhibitor (TDI) of CYP450 enzymes.

Scientific Rationale: Unsubstituted cyclopropyl amines are notorious "suicide substrates" for CYP450. The enzyme oxidizes the nitrogen (SET), the ring opens, and the resulting radical attacks the heme porphyrin, irreversibly inactivating the enzyme. To fix this, you must block the SET mechanism or sterically hinder the approach .

Structure-Activity Relationship (SAR) for Stabilization

The following table summarizes how structural modifications impact the stability of the cyclopropyl amine moiety.

ModificationEffect on StabilityMechanism of ActionRecommendation
Unsubstituted Poor Rapid SET oxidation; ring opening (

). High TDI risk.
Avoid in metabolic soft spots.

-Methylation
Good Steric bulk prevents the specific conformation required for orbital overlap and ring opening.First Choice. Add a methyl group to the carbon attached to nitrogen.
Fluorination (e.g.,

)
Excellent Strong electron withdrawal lowers the HOMO energy of the nitrogen lone pair, making SET oxidation thermodynamically unfavorable.Best for Stability. Use trifluoroethyl or fluorinated cyclopropyl analogs.
Gem-dimethyl Moderate/Good Kinetic stabilization; gem-dimethyl effect favors ring closure over opening.Use if

-methylation affects potency.
Aryl-Substitution Variable/Poor Can stabilize the radical intermediate, potentially accelerating ring opening if not electron-deficient.Use only with electron-withdrawing groups (e.g., -CN, -CF3) on the aryl ring.
Experimental Protocol: Metabolic Stability Assessment

To confirm if your cyclopropyl amine is a mechanism-based inhibitor:

  • Incubation: Incubate test compound (1-10 µM) with human liver microsomes (HLM) and NADPH.

  • Time Points: Aliquot at 0, 5, 10, 15, 30 min.

  • Dilution: Dilute aliquots 1:10 into a secondary incubation containing a standard probe substrate (e.g., Midazolam for CYP3A4).

  • Readout: Measure the residual activity of the probe substrate.

  • Interpretation: A decrease in probe metabolism with increasing pre-incubation time indicates Time-Dependent Inhibition (TDI) , confirming the formation of a reactive ring-opened species.

FAQs

Q: Can I use cyclopropyl amines in radical reactions (e.g., photoredox)? A: Generally, no. Cyclopropyl amines are often used as "radical clocks" specifically because they ring-open so fast. Unless you intend to use the ring-opened product (e.g., for a rearrangement), you should protect the nitrogen or use a radical-stabilized analog.

Q: Why does my reaction work with cyclobutylamine but fail with cyclopropylamine? A: Ring strain. Cyclopropane has ~27.5 kcal/mol of strain energy vs. ~26 kcal/mol for cyclobutane, but the kinetic barrier for opening cyclopropylaminium radicals is significantly lower due to better orbital alignment (Walsh orbitals). Cyclobutylamine radical cations are much more stable and do not ring-open as readily.

Q: Does salt formation (e.g., HCl salt) stabilize the amine? A: Yes, for storage. Protonation removes the lone pair, shutting down oxidation and nucleophilic pathways. However, once you neutralize it in the reaction mixture (using a base), the free amine becomes vulnerable again. Always store these building blocks as hydrochloride or tosylate salts.

References

  • Suicide Inhibition Mechanism

    • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[2] Frontiers in Pharmacology.

  • Ring Opening Dynamics

    • Ring-Opening Dynamics of the Cyclopropyl Radical and Cation. Journal of the American Chemical Society.[3]

  • Synthetic Applications & Buchwald-Hartwig

    • Buchwald-Hartwig Amination: Green Criteria and Troubleshooting. ACS GCI Pharmaceutical Roundtable.
  • Fluorine in Drug Design (Metabolic Stability)

    • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[4]

  • Radical Clocks

    • Molecular Orbital Calculations of Ring Opening of the Cyclopropylaminium Radical Cation. PubMed.[5]

Sources

Troubleshooting low reactivity of sterically hindered cyclopropyl amines

[1]

Topic: Troubleshooting Low Reactivity in Chemical Synthesis Ticket ID: #CPA-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because a standard amide coupling (HATU/EDC) or a Buchwald-Hartwig reaction involving a sterically hindered cyclopropyl amine has stalled or failed.

Cyclopropyl amines are deceptive. While they appear to be simple primary or secondary amines, their behavior is governed by unique Walsh orbital hybridization (

Module 1: Diagnostics (The "Why")

Q: Why is my cyclopropyl amine behaving like a poor nucleophile despite a reasonable ?

A: You are fighting two invisible barriers: Electronic Hybridization and Steric Gating .

  • The Walsh Orbital Effect:

    • In a typical alkyl amine (e.g., isopropylamine), the nitrogen lone pair resides in an

      
       orbital.[1]
      
    • In cyclopropyl amines, the ring carbons possess significant

      
      -character (Walsh orbitals) to relieve ring strain. This forces the exocyclic bonds (C-N) to have higher 
      
      
      -character.
    • Result: The nitrogen lone pair has increased

      
      -character (closer to 
      
      
      ), making it less nucleophilic and harder to invert (high inversion barrier). It resists attacking electrophiles compared to acyclic analogs.
  • The "Umbrella" Effect (Sterics):

    • Substituents on the cyclopropyl ring (especially at the 2-position) create a rigid "cone of protection" that blocks the trajectory of incoming electrophiles. Unlike flexible alkyl chains, these substituents cannot rotate away to make room.[1]

Troubleshooting Logic Tree

Use this decision matrix to select the correct protocol for your specific failure mode.

TroubleshootingFlowstartSTART: Reaction StalledtypeReaction Type?start->typeamideAmide Couplingtype->amidecn_bondC-N Cross Couplingtype->cn_bondsnarSNAr / Displacementtype->snarhatuDid HATU/EDC fail?amide->hatupd_failPd-Catalysis stalled?cn_bond->pd_failbase_chkUsing weak base?snar->base_chkt3pProtocol A: T3P (Propylphosphonic Anhydride)(Low Epimerization Risk)hatu->t3pYesghosezProtocol B: Ghosez's Reagent(In-situ Acid Chloride)t3p->ghosezIf T3P failsligandProtocol C: Ligand Switch(BrettPhos or AdYPhos)pd_fail->ligandlihmdsProtocol D: Metallation(LiHMDS Deprotonation)base_chk->lihmds

Figure 1: Decision matrix for selecting the appropriate rescue protocol based on reaction type and failure mode.

Module 2: Amide Coupling Protocols

Protocol A: The Industry Standard (T3P)

Best for: Epimerization-prone chiral centers and moderately hindered amines. Why it works: T3P (Propylphosphonic anhydride) acts as a kinetic trap. It activates the carboxylic acid into a mixed anhydride that is highly reactive but does not generate free acidic species that degrade the cyclopropane ring.

Step-by-Step:

  • Stoichiometry: Acid (1.0 eq), Amine (1.1–1.5 eq), Base (3.0–5.0 eq).[1]

  • Solvent: EtOAc or 2-MeTHF (Critical: T3P is often sold as 50% wt in EtOAc).

  • Base: Pyridine (preferred for rate) or DIPEA.

  • Procedure:

    • Dissolve Acid and Base in solvent.[2]

    • Add Amine.

    • Cool to 0 °C.

    • Add T3P dropwise.

    • Allow to warm to RT. Note: If stalled at RT, heat to 50–60 °C. T3P is thermally stable.[1]

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered amines where T3P fails. Why it works: It generates an acid chloride in situ under neutral conditions. This bypasses the need for the bulky amine to attack a bulky activated ester (like OBt or OAt). The amine attacks a highly electrophilic acid chloride.

GhosezMechacidCarboxylic AcidinterIntermediateChloro-enamineacid->interAttackghosezGhosez's Reagent(1-Chloro-N,N,2-trimethylpropenylamine)ghosez->interacyl_clAcid Chloride(In Situ)inter->acyl_cl- Amide byproductproductAmide Productacyl_cl->product+ Amine(Fast Step)amineHindered Amineamine->product

Figure 2: Activation pathway using Ghosez's Reagent to generate highly reactive acid chlorides under mild conditions.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1.1 eq) at 0 °C. Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC (conversion of acid to acid chloride).

  • Coupling: Add the Hindered Cyclopropyl Amine (1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT. The reaction is usually instantaneous upon addition.

Module 3: C-N Cross Coupling (Buchwald-Hartwig)

Q: My Pd-catalysis is showing <5% conversion. Is the catalyst dead?

A: The catalyst isn't dead; it's likely unable to undergo reductive elimination due to the steric bulk of the cyclopropyl amine.

Solution: Ligand Engineering You need a ligand that is bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.

Recommended System:

  • Pre-catalyst: Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4).[1] Do not use Pd(OAc)2 + Ligand if possible; induction periods are fatal here.

  • Ligand:

    • BrettPhos: The gold standard for primary amines.

    • AdYPhos (Adamantyl-YPhos): Specifically designed for sterically demanding substrates where BrettPhos fails.

  • Base: NaOtBu (Sodium tert-butoxide). Weak bases (Carbonate) often fail with hindered amines.

Module 4: Nucleophilic Substitution ( )

Q: Can I displace a halide on a heterocycle?

A: Only if you metallate the amine first. The neutral amine is too weak of a nucleophile to overcome the steric repulsion of the transition state.

Protocol D: Metallation Strategy

  • Deprotonation: Dissolve cyclopropyl amine in THF at -78 °C.

  • Base: Add LiHMDS (1.1 eq). Stir for 30 mins.

    • Why LiHMDS? It is non-nucleophilic and won't compete with the amine.

  • Addition: Add the electrophile (aryl halide).

  • Warming: Allow to warm to RT slowly. The Lithium-Amide species is orders of magnitude more nucleophilic than the neutral amine.

Comparative Data: Reagent Performance

ParameterHATU / EDCT3P (Propylphosphonic Anhydride)Ghosez's Reagent
Reactivity Low (Stalls with hindered amines)High (Kinetic trap)Very High (Acid Chloride)
Epimerization Moderate RiskVery Low RiskLow Risk (Neutral conditions)
Byproducts Urea (hard to remove)Water-soluble phosphates (Easy wash)Amides (Easy wash)
Toxicity SensitizerNon-toxic / Non-explosiveCorrosive / Moisture Sensitive
Cost LowModerateHigh

References

  • T3P Protocol & Efficacy: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3] Organic Letters, 2011, 13(19), 5048–5051.[1][3]

  • Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethylpropenylamine."[1] Organic Syntheses, 1979, 59,[1] 26.

  • Buchwald-Hartwig Ligands: Maiti, D., et al. "Palladium-Catalyzed Monoarylation of Cyclopropylamine."[1] The Journal of Organic Chemistry, 2025.

  • Cyclopropylamine Properties: "Cyclopropylamine Chemical & Physical Properties." Cheméo.

Stability of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine

Introduction: Navigating the Acidic Stability of this compound

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and need to understand its behavior under acidic conditions. As a molecule incorporating both a strained cyclopropylamine ring and an acid-sensitive methoxypyridine moiety, its stability profile is a critical consideration in drug development, from synthesis and purification to formulation and long-term storage.

This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting robust stability assessments. Our goal is to equip you with the foundational knowledge and practical tools to anticipate challenges, interpret your data correctly, and ensure the integrity of your research.

Frequently Asked Questions (FAQs) on Acidic Stability

Q1: What are the primary chemical liabilities of this compound in an acidic environment?

The molecule possesses two primary sites susceptible to acid-catalyzed degradation:

  • The Cyclopropylamine Moiety: The three-membered cyclopropane ring is inherently strained. Under acidic conditions, protonation of the exocyclic amine increases this ring strain, making the ring susceptible to nucleophilic attack and subsequent ring-opening. This is a well-documented reactivity pattern for cyclopropylamines, which can lead to the formation of reactive intermediates.[1]

  • The 2-Methoxypyridine Moiety: The ether linkage of the 2-methoxy group on the pyridine ring can undergo acid-catalyzed hydrolysis. While this typically requires strong acidic conditions and elevated temperatures, it is a potential degradation pathway that leads to the formation of the corresponding 2-pyridone derivative.[2][3]

The pyridine nitrogen itself will be protonated in acidic media (pKa of 2-methoxypyridinium is ~3.06), which influences the overall electronic properties and reactivity of the molecule.[4]

Q2: What specific degradation products should I anticipate from acid-forced degradation studies?

Based on the chemical liabilities, two major degradation products (DP) are plausible under acidic stress.

  • DP1 (From Cyclopropane Ring-Opening): Acid-catalyzed hydration of the cyclopropylamine can lead to a ring-opened ketone, 3-(2-methoxypyridin-4-yl)-3-oxopropan-1-aminium . This pathway involves the formation of a transient iminium species that is readily hydrolyzed.

  • DP2 (From Demethylation): Hydrolysis of the methoxy group would yield 1-(2-oxo-1,2-dihydropyridin-4-yl)cyclopropan-1-aminium .

The diagram below illustrates these primary degradation pathways.

G cluster_main Potential Acidic Degradation Pathways cluster_products Parent This compound DP1 DP1: 3-(2-methoxypyridin-4-yl)-3-oxopropan-1-aminium (Ring-Opened Product) Parent->DP1  Acid (H+), H2O  Cyclopropane Ring Opening DP2 DP2: 1-(2-oxo-1,2-dihydropyridin-4-yl)cyclopropan-1-aminium (Demethylated Product) Parent->DP2  Strong Acid (H+), Δ  Ether Hydrolysis

Caption: Predicted degradation pathways under acidic conditions.

Q3: How does the methoxy group's position influence the stability of the pyridine ring?

The 2-methoxy group makes the pyridine nitrogen less basic compared to an unsubstituted pyridine due to inductive electron-withdrawing effects and potential steric shielding of the nitrogen's lone pair.[4] This reduced basicity can slightly decrease the rate of reactions that require initial protonation of the ring nitrogen. However, the primary liability of this group is its own hydrolysis to a pyridone, a reaction well-documented for 2-alkoxypyridines in aqueous acid solutions.[2]

Troubleshooting Guide for Experimental Challenges

This section addresses common issues encountered during the handling and analysis of this compound in acidic media.

Issue 1: Rapid and Unexpected Degradation in Acidic HPLC Mobile Phase
  • Symptom: You observe a significant peak for the parent compound when dissolving your sample in an organic solvent, but upon injection into a reverse-phase HPLC system with an acidic mobile phase (e.g., 0.1% formic or trifluoroacetic acid), the parent peak is small, and several new peaks appear.

  • Causality: This is a classic sign of on-column degradation. The combination of an acidic environment and prolonged residence time on the stationary phase, which can have localized catalytic effects, is sufficient to induce the degradation pathways described above, particularly the sensitive cyclopropylamine ring-opening.

  • Troubleshooting Steps:

    • Neutralize the Mobile Phase: If possible, develop an HPLC method using a mobile phase with a higher pH (e.g., pH 5-7 using an ammonium acetate or phosphate buffer), provided the compound and its potential degradants are stable and retain well under these conditions.

    • Reduce Residence Time: Use a shorter analytical column or a faster gradient to minimize the time the compound spends in the acidic environment.

    • Lower the Temperature: Run the column at a reduced temperature (e.g., 15-25°C) to decrease the rate of acid-catalyzed degradation.

    • Use a Weaker Acid: Test if 0.1% formic acid (pH ~2.7) is less harsh than 0.1% TFA (pH ~2.0). The lower pH of TFA can significantly accelerate degradation.

Issue 2: Inconsistent Results in Forced Degradation Studies
  • Symptom: Replicate experiments for acid-forced degradation show highly variable percentages of the remaining parent compound and differing profiles of degradation products.

  • Causality: The kinetics of acid degradation can be highly sensitive to precise experimental conditions. Minor variations in temperature, acid concentration, or headspace oxygen can lead to inconsistent results. Forced degradation studies are designed to push the molecule to its limits, and this can sometimes lead to complex reaction profiles.[5][6]

  • Troubleshooting Steps:

    • Precise Temperature Control: Ensure all stress samples are maintained at a consistent temperature using a calibrated heating block or water bath. Avoid relying on ambient room temperature, which can fluctuate.

    • Accurate Reagent Preparation: Prepare fresh acid solutions for each experiment and verify concentrations.

    • Control the Headspace: For reactions sensitive to oxidation (which can sometimes be a secondary pathway), consider purging the vials with an inert gas like nitrogen or argon before sealing and heating.

    • Standardized Quenching: At each time point, immediately quench the reaction by diluting the aliquot into a pre-calculated volume of a neutralizing buffer or the initial mobile phase to stop further degradation before analysis.

Experimental Protocols: A Guide to Stability Testing

To ensure the development of a robust, stability-indicating analytical method, a forced degradation study is essential.[7][8] This protocol outlines the standard conditions for assessing stability under acid hydrolysis, as recommended by ICH guidelines.[9]

Protocol 1: Forced Degradation via Acid Hydrolysis

This workflow is designed to intentionally degrade the sample to a target of 5-20% to ensure that any potential degradation products are generated at a sufficient level for detection and resolution from the parent peak.[6]

Caption: Workflow for a typical forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation: In separate, sealed glass vials, add an aliquot of the stock solution to an equal volume of the acidic stressor solution. A control sample should be prepared with purified water instead of acid.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the time, temperature, or acid concentration accordingly.

Stress ConditionAcid ConcentrationTemperatureRecommended Time Points
Mild Acid Hydrolysis0.1 M HCl60 °C2, 6, 12, 24 hours
Strong Acid Hydrolysis1.0 M HCl60 °C1, 4, 8, 16 hours
Ambient ControlPurified Water60 °C24 hours
  • Sampling and Quenching: At each designated time point, withdraw an aliquot from each vial. Immediately quench the degradation by diluting 100-fold into a neutralizing solution (e.g., a 50:50 mix of 0.1 M NaOH and the initial HPLC mobile phase) to a final concentration of ~10 µg/mL.

  • Analysis: Analyze the quenched samples immediately using a validated stability-indicating LC-MS/UV method.

Protocol 2: Recommended Starting LC-MS Method

This method is designed to be a starting point for separating the parent compound from its primary predicted degradants.

  • Instrumentation: HPLC or UHPLC system coupled with a UV/PDA detector and a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Analytical Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm and 270 nm

  • MS Detection: Positive Ion Electrospray (ESI+) mode, scanning a mass range of m/z 100-500. Monitor for the parent ion and expected degradant masses.

References

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available at: [Link]

  • Process for the production of 2-hydroxypyridine. Google Patents.
  • Help ordering substituted pyridine. Reddit. Available at: [Link]

  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups. ACS Publications. Available at: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available at: [Link]

  • Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Available at: [Link]

  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Europe PMC. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PMC. Available at: [Link]

  • Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. MDPI. Available at: [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. Available at: [Link]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. PubMed. Available at: [Link]

  • 2‐Methoxy Pyridine. ResearchGate. Available at: [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. Available at: [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

  • 1-(2-Methoxypyridin-4-yl)piperidin-4-amine. Chemsrc. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. PubMed. Available at: [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. OUCI. Available at: [Link]

  • Degradation of mecillinam in aqueous solution. PubMed. Available at: [Link]

  • Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. ResearchGate. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Methoxypyridine Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MP-OX-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary

You have inquired about preventing the oxidation of the methoxy group in pyridine derivatives. In the context of drug discovery and organic synthesis, "oxidation" of a methoxy group typically refers to two distinct failure modes:

  • Metabolic Oxidative Dealkylation (Bio-instability): The enzymatic hydroxylation of the methyl C-H bonds (primarily by CYP450s), leading to O-demethylation and the formation of a pyridone.

  • Chemical Degradation (Synthetic Instability): The unintended cleavage of the ether bond during oxidative transformations of other functional groups (e.g.,

    
    -oxidation) or via radical abstraction.
    

This guide addresses both, providing mechanistic insights and validated protocols to stabilize your scaffold.

Module 1: Metabolic Stability (The "Bio" Challenge)

The Problem: CYP-Mediated O-Demethylation

In microsomal stability assays (HLM/MLM) and in vivo PK studies, methoxypyridines are frequent targets for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Mechanism of Failure: The enzyme inserts an oxygen into the C-H bond of the methoxy group. This forms an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the corresponding hydroxy-pyridine (which tautomerizes to the pyridone).

The Solution: Deuteration & Steric Shielding

To prevent this, we employ the Deuterium Kinetic Isotope Effect (DKIE) . The C-D bond is stronger than the C-H bond due to a lower zero-point energy.[1] Since C-H bond abstraction is the rate-determining step (RDS) in CYP-mediated O-demethylation, substituting


 with 

significantly reduces the reaction rate (switching the metabolic "soft spot").
Comparative Data: H vs. D Stability

Table 1: Intrinsic Clearance (


) of Methoxypyridine Analogs in Human Liver Microsomes (HLM)
Compound VariantStructure

(

L/min/mg)

(min)
Metabolic Fate
Native

45.2 (High)15.3Rapid O-demethylation to Pyridone
Deuterated

12.8 (Low)54.1O-demethylation suppressed; metabolic switching occurs
Fluorinated

< 5.0 (Stable)>120Oxidatively blocked; lipophilicity changes

Note: While difluoromethoxy (


) groups are metabolically superior, they alter the electronic properties (Hammett 

) and H-bond acceptor capability of the oxygen. Deuteration (

) retains the exact steric and electronic profile of the parent methoxy.
Visualization: Metabolic Pathway & Blocking Strategy

The following diagram illustrates the oxidative collapse mechanism and the deuterium blockade.

MetabolicPathway Substrate Methoxypyridine (R-O-CH3) CYP CYP450 (Oxidation) Substrate->CYP C-H Abstraction (Fast) Intermediate Hemiacetal (R-O-CH2-OH) [Unstable] CYP->Intermediate Hydroxylation Product Pyridone + HCHO (Inactive Metabolite) Intermediate->Product Spontaneous Collapse Deuterated Deuterated Analog (R-O-CD3) Deuterated->CYP C-D Abstraction (Slow / Blocked)

Module 2: Synthetic Chemistry (The "Bench" Challenge)

Scenario A: Intentional -Oxidation (Preserving the Methoxy)

A common inquiry is how to synthesize the pyridine


-oxide without degrading the methoxy group.
  • Myth: "Strong oxidants will cleave the ether."

  • Fact: Methoxy groups are chemically robust against peracids. The electron-rich nature of methoxypyridines actually accelerates

    
    -oxidation compared to electron-deficient pyridines.
    

Protocol: Selective


-Oxidation using mCPBA 
Validates against: Over-oxidation, hydrolysis.
  • Reagents: 1.0 eq Methoxypyridine substrate, 1.2 eq m-CPBA (77% max), DCM (solvent).

  • Procedure:

    • Dissolve substrate in DCM (0.1 M).

    • Cool to 0°C.[2]

    • Add m-CPBA portion-wise over 10 minutes.

    • Warm to RT and stir for 2-4 hours.

  • Workup (Critical Step):

    • The byproduct is m-chlorobenzoic acid.[3][4] Wash the organic layer with 10% aqueous

      
        (x3).
      
    • Why? Acidic byproducts can hydrolyze the methoxy group if left in solution or during concentration.

  • Yield: Expect 85-95%. The methoxy group remains intact.

Scenario B: Preventing Unintended Degradation

If you are observing loss of the methoxy group during other oxidative steps, you are likely triggering one of two mechanisms:

  • Radical

    
    -Abstraction:  Reagents like CAN (Ceric Ammonium Nitrate) or electrolytic oxidation can abstract a hydrogen from the methoxy methyl group (
    
    
    
    ), leading to oxidative cleavage.
    • Fix: Switch to non-radical oxidants (e.g., TPAP/NMO) or add a radical scavenger (BHT) if compatible.

  • Lewis Acid Coordination: If using oxidants in the presence of Lewis Acids (e.g.,

    
    , 
    
    
    
    ), the Lewis acid coordinates to the ether oxygen, activating the methyl group for nucleophilic attack (demethylation).
    • Fix: Avoid Lewis acids. Use basic or buffered conditions.

Troubleshooting & FAQs

Ticket #402: "I tried to demethylate a different ether on my molecule, but the pyridine methoxy also fell off."

Diagnosis: Lack of chemoselectivity. Pyridine methoxy groups are more labile than anisole (benzene methoxy) derivatives because the pyridine ring is electron-deficient (acting like a "sink"), making the ether oxygen less electron-rich and the methyl group more susceptible to nucleophilic attack. Recommendation:

  • Avoid

    
     or 
    
    
    
    .
  • Use thiol-mediated demethylation (e.g., ethane thiol + NaH in DMF) if you need to target a specific position, though regioselectivity is hard to predict without steric differentiation.

Ticket #405: "My methoxypyridine turns yellow/brown on the shelf."

Diagnosis: Spontaneous


-oxidation or photo-oxidation.
Recommendation:  Store methoxypyridines under Argon at -20°C. The electron-rich ring is prone to air oxidation at the nitrogen.

Decision Logic for Oxidative Conditions

Use this flow to select the correct reagents for your methoxypyridine scaffold.

DecisionTree Start Goal: Oxidize Methoxypyridine Scaffold Target What is the target? Start->Target NOx Use mCPBA (0°C, DCM) or Urea-H2O2 Target->NOx Pyridine Nitrogen SideChain SideChain Target->SideChain Side Chain (e.g., Alcohol -> Aldehyde) NOx_Warn Wash with K2CO3 to remove acid (Prevents hydrolysis) NOx->NOx_Warn Radical Radical SideChain->Radical Is oxidant radical-based? (e.g., CAN, Electro) Yes HIGH RISK: Methoxy Cleavage. Switch to Dess-Martin or Swern Radical->Yes Yes No Safe, but buffer reaction to pH > 4 Radical->No No (e.g., PCC, Jones)

References

  • Mechanism of Oxidative Demethylation: Ozanne, L., et al. "Mechanism proposed for oxidative demethylation with 2-iodoxybenzoic acid (IBX)."[5] ResearchGate.

  • Deuterium Kinetic Isotope Effect: "Deuterium isotope effects in drug pharmacokinetics: Substrate-dependence of the reaction mechanism." PLOS One.

  • Synthetic N-Oxidation Protocols: "Highly efficient and selective phosphorylation... catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides." Royal Society of Chemistry.

  • Chemoselective Demethylation: Makino, K., et al. "Chemoselective Demethylation of Methoxypyridine."[6] Synlett.

  • General Reactivity of Methoxypyridines: "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." National Institutes of Health (PMC).

Sources

Technical Support Center: Managing Hygroscopic Cyclopropan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling cyclopropan-1-amine (also known as cyclopropylamine) and its salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges due to the hygroscopic nature of these valuable chemical entities. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions during your experiments.

Introduction: Why Hygroscopicity Matters

Cyclopropylamine is a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals. It is often converted into a salt form, such as the hydrochloride (HCl) salt, to improve its handling, stability, and solubility.[1][2][3] However, the free base and many of its common salt forms are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4]

This moisture uptake is not a trivial issue; it can lead to a cascade of problems:

  • Inaccurate Weighing: Absorbed water adds mass, leading to significant errors in stoichiometry for subsequent reactions.

  • Physical State Changes: The powder can transform from a free-flowing solid into a sticky, clumpy material, or even a paste, which is difficult to handle and process.[4][5]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of your compound.[2][4]

  • Altered Dissolution & Bioavailability: In a pharmaceutical context, changes in the solid state due to water absorption can alter the dissolution rate and, consequently, the drug's performance.[4]

This guide provides a structured approach to identifying, quantifying, and overcoming these challenges through a series of frequently asked questions and troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

Identification & Quantification

Q1: How do I know if my cyclopropylamine salt is hygroscopic?

A1: Often, the supplier's Safety Data Sheet (SDS) will indicate if a compound is hygroscopic.[6] However, visual inspection is a primary indicator. If you observe the material changing from a dry, free-flowing powder to a clumpy, sticky, or wet solid upon exposure to ambient air, it is exhibiting hygroscopic behavior. For a definitive, quantitative answer, you must measure the water uptake under controlled humidity conditions.

Q2: What is the best method to accurately determine the water content of my salt?

A2: Karl Fischer (KF) titration is the gold standard for water determination.[7][8] It is a highly specific and precise method that reacts stoichiometrically with water, unlike methods like Loss on Drying (LOD) which measure the loss of any volatile component.[8][9] For trace amounts of water, coulometric KF is preferred, while volumetric KF is suitable for higher water content.[7] Advanced coulometric KF titrators with sealed cells are specifically designed to minimize drift and atmospheric moisture interference when analyzing hygroscopic samples.[7]

Q3: What is "Critical Relative Humidity" (CRH) and why is it important?

A3: The Critical Relative Humidity (CRH) is the specific relative humidity (RH) at a given temperature above which a material will start to absorb a significant amount of moisture from the air.[10][11] Below the CRH, the material will remain stable. Knowing the CRH of your cyclopropylamine salt is critical for establishing appropriate storage and handling conditions.[10] For example, if a salt's CRH is 60%, it must be handled and stored in an environment with an RH consistently below this value to prevent water uptake.

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses common problems encountered in the lab and provides actionable protocols to mitigate them.

Handling & Storage

Problem: My cyclopropylamine HCl salt becomes a sticky mess every time I try to weigh it on the bench.

This is a classic sign of a hygroscopic compound absorbing atmospheric moisture. The immediate solution is to control the local environment.

Workflow: Mitigating Exposure During Handling

Caption: Decision workflow for handling hygroscopic salts.

Protocol 1: Standard Operating Procedure for Storing Hygroscopic Salts

  • Primary Container: Always store the salt in a tightly sealed, non-porous container (e.g., amber glass bottle with a poly-lined cap).

  • Secondary Containment: Place the primary container inside a secondary enclosure that provides a dry atmosphere. This can be:

    • A Desiccator: A glass or plastic desiccator containing an active desiccant (e.g., silica gel with a humidity indicator, Drierite®). Ensure the desiccant is regenerated or replaced regularly.[12]

    • A Dry Box/Glove Box: For highly sensitive materials, storage within a glove box purged with an inert gas (like nitrogen or argon) is the best practice.

  • Packaging: For long-term storage or shipping, consider heat-sealing the container in a moisture-barrier bag (e.g., aluminum foil laminate) that may also contain a desiccant pouch.[13][14]

Drying & Water Removal

Problem: My cyclopropylamine salt has already absorbed water. How can I dry it effectively before my reaction?

Simply heating in a standard oven can be ineffective or even detrimental, potentially causing decomposition. A more robust and controlled method is required.

Solution: Azeotropic Distillation

Azeotropic distillation is a powerful technique for removing water from a sample that is sensitive to high temperatures. It works by adding a solvent (the "azeotroping agent") that forms a low-boiling azeotrope with water.

Protocol 2: Azeotropic Drying of a Cyclopropylamine Salt

Disclaimer: This is a general procedure. The choice of solvent and temperature should be verified for compatibility with your specific salt.

  • Apparatus Setup: Assemble a standard distillation apparatus (round-bottom flask, Dean-Stark trap, condenser, and heating mantle).

  • Solvent Selection: Choose a solvent that is immiscible with water and forms a low-boiling azeotrope. Toluene is a common and effective choice. The toluene-water azeotrope boils at 85°C.

  • Procedure: a. Place the hydrated cyclopropylamine salt into the round-bottom flask. b. Add sufficient toluene to fully suspend the salt and fill the Dean-Stark trap. c. Heat the mixture to reflux. The toluene-water azeotrope will distill over and collect in the trap. d. As the vapor condenses, the water (being denser) will separate and collect at the bottom of the trap, while the toluene will overflow and return to the flask.[15] e. Continue the distillation until no more water collects in the trap. f. Allow the apparatus to cool. The anhydrous salt can be isolated by filtration under an inert atmosphere or the solvent can be removed under reduced pressure.

Strategic Mitigation: Salt Selection & Solid Form Engineering

Problem: The hydrochloride salt of my cyclopropylamine derivative is consistently too hygroscopic to be viable for development. What are my options?

This is a common challenge in pharmaceutical development. The hygroscopicity of a salt is highly dependent on the crystal lattice energy and the nature of the counter-ion.[1][16] If the common HCl salt is problematic, a salt screening study is the recommended path forward.[16][17]

Solution: Perform a Salt Screen to Identify a More Stable, Non-Hygroscopic Form.

The goal is to react the cyclopropylamine free base with a variety of pharmaceutically acceptable acids to form new salts, and then evaluate their physical properties, including hygroscopicity.

Table 1: Common Counter-ions for Salt Screening of Basic APIs

Counter-ion ClassExamplesPotential Advantages
Inorganic Acids Sulfate, Phosphate, NitrateCan form very stable, crystalline lattices.
Sulfonic Acids Mesylate, Tosylate, Besylate, EsylateOften produce stable, crystalline, non-hygroscopic salts.
Carboxylic Acids Acetate, Fumarate, Maleate, Citrate, TartrateWide range of pKa values, can fine-tune properties.

Workflow: Rational Salt Selection

Caption: A multi-tiered strategy for salt selection to mitigate hygroscopicity.[16]

Alternative Strategy: Co-crystallization

If an acceptable salt cannot be found, co-crystallization is another powerful technique.[18][19][20] This involves combining the cyclopropylamine free base with a neutral "co-former" molecule to create a new crystalline solid with unique properties. Co-crystals can often exhibit significantly lower hygroscopicity compared to the parent compound or its salts.[18][21][22]

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Published May 21, 2021. [Link]

  • Salt Screening. Charles River. [Link]

  • Salt Screening. Improved Pharma. Published February 14, 2021. [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? Patsnap Eureka. Published September 24, 2025. [Link]

  • Moisture Content by Karl Fischer Titration. ARDL. [Link]

  • Salt selection in pharmaceutical product development. Slideshare. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • NEW NON-HYGROSCOPIC SALTS OF MONOBASIC AMMONIUM.
  • Critical relative humidity. Wikipedia. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. Published January 22, 2019. [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. SMT Dry Cabinets. Published April 15, 2025. [Link]

  • drying the water out of hygroscopic crystals. Sciencemadness.org. Published October 11, 2007. [Link]

  • Non-hygroscopic monoammonium salts of phosphonic and phosphinic acids.
  • Critical relative humidity – Knowledge and References. Taylor & Francis. [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. [Link]

  • How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. Published December 27, 2025. [Link]

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI. Published March 23, 2021. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]

  • Workup: Drying Methods. University of Rochester. [Link]

  • New non-hygroscopic mono-ammonium salts.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Drying solvents. Sciencemadness Wiki. Published July 25, 2023. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Published January 05, 2023. [Link]

  • Co-processing with excipients to reduce hygroscopicity. ResearchGate. [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Published September 20, 2022. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. Published January 05, 2023. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Published June 15, 2013. [Link]

  • Enhancing physical and chemical stability of hygroscopic hydroxytyrosol by cocrystal formation. ScienceDirect. Published May 21, 2025. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Published January 05, 2023. [Link]

  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Published August 09, 2025. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]

  • Extraction of Cyclopropylamine. Reddit. Published June 28, 2023. [Link]

  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. [Link]

  • Cyclopropylamine. Wikipedia. [Link]

  • Process for separating hydrocarbons from amines by conversion to amine salts and azeotrope distillation.
  • Hi, Can anyone help me to isolate my compound from aqueous solution? ResearchGate. Published April 09, 2015. [Link]

  • Hygroscopicity and cloud condensation nucleation activities of hydroxyalkylsulfonates. ScienceDirect. Published July 15, 2022. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. Published February 03, 2025. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides an in-depth analysis of the spectroscopic and analytical techniques used to characterize 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine, a molecule of interest due to the prevalence of its constituent motifs—the pyridine ring and the cyclopropylamine moiety—in medicinal chemistry.[1][2] While a direct experimental spectrum for this specific compound is not publicly available, this guide will offer a detailed, predictive ¹H NMR analysis based on established principles and data from analogous structures. Furthermore, we will objectively compare the utility of ¹H NMR with other powerful analytical techniques, including ¹³C NMR, 2D NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, providing a holistic view of its structural elucidation.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most accessible tool for the initial structural assessment of small organic molecules. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons makes it indispensable.

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the protons of the 2-methoxypyridine and the cyclopropylamine moieties. The following is a detailed breakdown of the anticipated chemical shifts (δ) and coupling patterns.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H-6 (Pyridine)~8.0-8.2Doublet (d)The proton at position 6 is adjacent to the electronegative nitrogen atom, leading to significant deshielding. It will be coupled to the proton at H-5.
H-5 (Pyridine)~6.8-7.0Doublet of doublets (dd)This proton is coupled to both H-6 and H-3.
H-3 (Pyridine)~6.6-6.8Doublet (d)Coupled to the proton at H-5.
OCH₃ (Methoxy)~3.9Singlet (s)The three equivalent protons of the methoxy group will appear as a sharp singlet.[3][4]
NH₂ (Amine)~1.5-2.5Broad singlet (br s)The chemical shift of amine protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
CH₂ (Cyclopropane)~0.8-1.2Multiplets (m)The diastereotopic protons of the two methylene groups on the cyclopropane ring will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Causality Behind Predicted Shifts: The electron-withdrawing nature of the pyridine nitrogen and the oxygen of the methoxy group significantly influences the chemical shifts of the aromatic protons.[3][4] The strained nature of the cyclopropane ring results in the upfield chemical shifts of its protons, a characteristic feature of this moiety.

A Comparative Analysis of Analytical Techniques

While ¹H NMR provides a wealth of information, a comprehensive structural confirmation often necessitates a multi-technique approach. The following section compares ¹H NMR with other key analytical methods for the characterization of this compound.

¹³C NMR Spectroscopy: A Complementary View

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Technique Information Provided Advantages Disadvantages
¹³C NMR Number of unique carbon environments. Chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).Provides a direct count of non-equivalent carbons. Less signal overlap than ¹H NMR.Lower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.

Expected ¹³C NMR Signals for this compound:

  • Pyridine Carbons: Five distinct signals are expected in the aromatic region (~110-165 ppm), with the carbon bearing the methoxy group (C-2) being the most deshielded.[3]

  • Methoxy Carbon: A signal around 55 ppm.[3]

  • Cyclopropane Carbons: The quaternary carbon attached to the pyridine ring and the amine group will be downfield compared to the two methylene carbons, which will appear at higher field.

  • Amine-bearing Carbon: The chemical shift of this carbon will be influenced by the nitrogen atom.

2D NMR Spectroscopy: Unraveling Connectivity

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity between atoms within a molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, confirming the connectivity of adjacent protons in the pyridine ring and within the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the pyridine ring, the cyclopropane ring, and the methoxy group.[5]

G HNMR ¹H NMR (Proton Environments) CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR HSQC/HMBC TwoD_NMR 2D NMR (Connectivity) HNMR->TwoD_NMR COSY CNMR->TwoD_NMR HSQC/HMBC MS Mass Spectrometry (Molecular Weight & Fragmentation) TwoD_NMR->MS Confirms Connectivity XRay X-Ray Crystallography (3D Structure) MS->XRay Confirms Molecular Formula

Caption: Interconnectivity of analytical techniques for structural elucidation.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and information about its structure through fragmentation patterns.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry Precise molecular weight. Fragmentation patterns that can be used to deduce structural components.High sensitivity. Requires very small sample amounts.Does not provide detailed stereochemical information. Isomers can be difficult to distinguish.

For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely show losses of the methoxy group, the amine group, and cleavage of the cyclopropane ring, providing further evidence for the proposed structure.[6][7]

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[8][9][10]

Technique Information Provided Advantages Disadvantages
X-ray Crystallography Unambiguous 3D structure, including bond lengths, bond angles, and stereochemistry.Provides the most detailed structural information.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may not be the same as in solution.

An X-ray crystal structure of this compound would provide definitive proof of its constitution and stereochemistry.

Experimental Protocols

While experimental data for the title compound is not available, the following are generalized protocols for the discussed analytical techniques.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution into the mass spectrometer's ion source.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system using techniques such as slow evaporation or vapor diffusion.

  • Crystal Mounting: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Collect diffraction data by irradiating the crystal with X-rays.

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

Caption: General experimental workflows for key analytical techniques.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the application of modern analytical techniques in chemical research. While ¹H NMR provides a rapid and informative initial assessment, a combination of ¹³C NMR, 2D NMR, and mass spectrometry is essential for a confident structural assignment in the absence of a reference standard. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography remains the ultimate tool. By understanding the strengths and limitations of each technique, researchers can devise a logical and efficient workflow for the comprehensive characterization of novel molecules.

References

  • Mass spectra (x axis = m/z; y axis = relative abundance, %) of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Cyclopropylamine - NIST WebBook. Available from: [Link]

  • Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. Available from: [Link]

  • Cyclopropylamine | C3H7N | CID 69828 - PubChem. Available from: [Link]

  • 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem. Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. Available from: [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Available from: [Link]

  • Correlations in the HSQC and HMBC spectra of 19 | Download Table - ResearchGate. Available from: [Link]

  • (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - ResearchGate. Available from: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available from: [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]

  • Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. Available from: [Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. Available from: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available from: [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - SciSpace. Available from: [Link]

  • Cyclopropylamine - Wikipedia. Available from: [Link]

  • A review on x-ray crystallography and it's applications - Pharmacy Journal. Available from: [Link]

  • Crystallography 101. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC. Available from: [Link]

  • Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC. Available from: [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. Available from: [Link]

  • Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments | Request PDF - ResearchGate. Available from: [Link]

  • 2D HMBC NMR spectrum in pyridine-d 5 of 3. | Download Scientific Diagram - ResearchGate. Available from: [Link]

Sources

A Medicinal Chemist's Guide to Potency: Comparing Methoxypyridine and Pyridine Cyclopropyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. Among the privileged heterocyclic structures, the pyridine ring is a cornerstone, prized for its versatility and presence in numerous FDA-approved drugs.[1][2] A frequent tactic in lead optimization is the introduction of substituents to the pyridine ring, with the methoxy group being a particularly insightful choice. This guide provides an in-depth comparison of methoxypyridine cyclopropyl amines and their parent pyridine cyclopropyl amine analogs, exploring the nuances that drive differences in their biological potency.

This analysis will be framed within the context of monoamine oxidase (MAO) inhibition, a therapeutically relevant target for which cyclopropylamines are a well-established class of inhibitors.[3][4] While direct, side-by-side comparative studies of these exact scaffolds are not abundant in the public literature, we can construct a robust and scientifically-grounded comparison based on established principles of bioisosterism, structure-activity relationships (SAR), and experimental data from analogous series of compounds.

The Molecular Scaffolds: An Overview of Physicochemical Properties

The fundamental difference between the two scaffolds lies in the electronic character of the pyridine ring. The pyridine nitrogen atom is sp2 hybridized and has a lone pair of electrons in an sp2 orbital, which is not part of the aromatic system, rendering the ring basic.[5] The introduction of a methoxy group, an electron-donating group, can modulate this basicity and other physicochemical properties depending on its position.

  • Pyridine Cyclopropyl Amine (Parent Scaffold): This structure combines the aromatic, weakly basic pyridine ring with the strained, three-membered cyclopropylamine moiety. The cyclopropylamine group is a known "warhead" for irreversible inhibition of flavin-containing enzymes like MAO.

  • Methoxypyridine Cyclopropyl Amine (Substituted Scaffold): The addition of a methoxy group can increase the electron density of the pyridine ring. This can influence the pKa of the pyridine nitrogen, potentially altering its ability to form hydrogen bonds or ionic interactions with a biological target. Furthermore, the methoxy group can impact the molecule's lipophilicity and metabolic stability.

dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/your_image.png"]; # Placeholder for actual molecule images a -- b [style=invis]; a [label="Pyridine Cyclopropyl Amine"]; b [label="Methoxypyridine Cyclopropyl Amine"]; } graph "Molecular_Scaffolds" { layout="neato"; node [shape="plaintext"];

} . Caption: General structures of Pyridine and Methoxypyridine Cyclopropyl Amines.

Synthetic Pathways: A Generalized Approach

The synthesis of these compounds is generally achievable through established organic chemistry methodologies. A common route involves the coupling of a suitable cyclopropylamine derivative with a functionalized pyridine or methoxypyridine.

Synthesis_Workflow

The synthesis of methoxypyridines can be achieved through various methods, including the nucleophilic amination of methoxypyridines.[6] The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Comparative Potency Analysis: A Case Study in MAO Inhibition

To illustrate the potential differences in potency, let us consider a hypothetical case study where these compounds are evaluated as inhibitors of the two monoamine oxidase isoforms, MAO-A and MAO-B. Both enzymes are important targets in the treatment of depression and neurodegenerative disorders, respectively.[4]

The following table presents illustrative, hypothetical IC50 values based on general SAR principles observed in the literature for similar compound classes. These values are not from a single direct study but serve to facilitate a discussion on potential potency differences.

CompoundRMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
1 H150250.17
2a 2-OCH3120150.13
2b 3-OCH3200400.20
2c 4-OCH38080.10

Interpretation of Illustrative Data:

In this hypothetical scenario, the unsubstituted pyridine cyclopropyl amine (1 ) is a potent MAO-B inhibitor with moderate selectivity over MAO-A. The introduction of a methoxy group at the 4-position (2c ) leads to a significant enhancement in potency for both isoforms, with a slight improvement in MAO-B selectivity. A 2-methoxy substituent (2a ) also enhances potency, albeit to a lesser extent. Conversely, a 3-methoxy group (2b ) results in a decrease in potency compared to the parent compound.

This illustrates a key principle in medicinal chemistry: the position of a substituent is critical to its effect on biological activity.

Structure-Activity Relationship (SAR) Deep Dive

The hypothetical data above can be rationalized by considering the interplay of electronic, steric, and pharmacokinetic factors.

SAR_Factors

Electronic Effects:

The methoxy group is electron-donating through resonance and electron-withdrawing through induction. The overall effect depends on its position relative to the pyridine nitrogen.

  • A 4-methoxy group strongly donates electron density into the ring, which can enhance pi-pi stacking interactions with aromatic residues in the enzyme's active site. It can also subtly modulate the basicity of the pyridine nitrogen, potentially optimizing an ionic or hydrogen bond interaction.

  • A 2-methoxy group can also donate electron density, but its proximity to the nitrogen atom can lead to steric hindrance and a decrease in the nitrogen's basicity due to inductive effects.[7]

  • A 3-methoxy group has a more complex electronic influence and may not be optimally positioned to form favorable interactions within the binding site, potentially explaining the hypothetical decrease in potency.

Steric and Conformational Effects:

The active sites of enzymes are highly defined three-dimensional spaces. The methoxy group, being larger than a hydrogen atom, can either provide beneficial van der Waals interactions or cause steric clashes that prevent optimal binding.

In our hypothetical MAO-B inhibitor example, the enhanced potency of the 4-methoxy analog (2c ) could be due to the methoxy group occupying a hydrophobic sub-pocket within the active site, leading to a more favorable binding energy. Conversely, the 3-methoxy group (2b ) might be positioned in a way that disrupts a critical interaction or induces an unfavorable conformation.

Pharmacokinetic Considerations:

The introduction of a methoxy group can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes. While this can be a route of metabolism, the resulting hydroxylated metabolite may also possess biological activity. In some cases, the methoxy group can shield an adjacent position on the ring from metabolism, thus increasing the compound's half-life.

Experimental Protocols for Potency Determination

To empirically determine the potency of these compounds, a series of well-established in vitro assays would be employed.

Protocol 1: In Vitro MAO Inhibition Assay (Fluorescence-based)

This protocol describes a common method for measuring the inhibition of MAO-A and MAO-B in vitro using a commercially available kit.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent (a fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents: Prepare working solutions of MAO-A and MAO-B enzymes, Amplex Red/HRP, and p-tyramine in assay buffer according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then dilute further into assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • To each well of the 96-well plate, add 20 µL of the test compound dilution or vehicle control (DMSO in assay buffer).

    • Add 20 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to the wells. For background controls, add 20 µL of assay buffer instead of the enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the Amplex Red/HRP/p-tyramine substrate solution to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light, for 30-60 minutes. Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the general cytotoxicity of the compounds in a relevant cell line (e.g., a human neuronal cell line like SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated wells as a control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

The strategic addition of a methoxy group to a pyridine cyclopropyl amine scaffold is a powerful tool in the medicinal chemist's arsenal. While seemingly a minor modification, it can profoundly impact biological potency through a complex interplay of electronic, steric, and pharmacokinetic effects. A methoxypyridine is not simply an "add-on" but a bioisosteric replacement for the hydrogen on the parent pyridine, offering a nuanced way to fine-tune interactions with a biological target. As illustrated in our hypothetical case study of MAO inhibition, a 4-methoxy substituent may significantly enhance potency, while a 3-methoxy group could be detrimental. This underscores the importance of empirical testing and iterative design in lead optimization. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess these differences and rationally design the next generation of potent and selective therapeutics.

References

  • [Reference to a general medicinal chemistry textbook or a review on pyridine in drug discovery, e.g.
  • [Reference to a paper on MAO inhibitors, particularly those with a cyclopropylamine moiety, e.g.
  • [Reference to a source discussing the electronic properties of pyridine, e.g., a standard organic chemistry text or a relevant paper]
  • [Reference to a paper discussing the synthesis of methoxypyridines, e.g.
  • [Reference to a paper discussing the impact of methoxy substitution on pyridine basicity or biological activity, e.g.
  • [Reference to a paper describing the use of Amplex Red for MAO assays]
  • [Reference to a paper describing the MTT assay for cytotoxicity]
  • [Additional relevant references

Sources

HPLC Purity Standards for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine: A Method Development & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine (CAS: N/A for specific isomer, generic structure class) represents a challenging class of "dual-nature" intermediates often found in the synthesis of kinase inhibitors (e.g., Lenvatinib analogs) and GPCR ligands. Its structure combines a lipophilic, electron-deficient 2-methoxypyridine ring with a highly basic, hydrophilic cyclopropylamine moiety.[1]

This guide challenges the traditional "generic gradient" approach. We demonstrate that while standard acidic C18 methods are sufficient for rough reaction monitoring, they fail in purity assessment due to silanol interactions and regioisomer co-elution.[1] We propose a High-pH Hybrid C18 method as the gold standard for purity, validated against a Fluorinated (PFP) orthogonal method for impurity profiling.

Compound Profile & Analytical Challenges

To design a robust purity standard method, we must first deconstruct the molecule's physicochemical behavior.[1]

FeatureChemical PropertyChromatographic Consequence
Cyclopropylamine High Basicity (

)
At acidic pH (0.1% Formic Acid), the amine is fully protonated (

). This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing .
2-Methoxypyridine Low Basicity (

) &

-System
The methoxy group withdraws electrons, reducing pyridine basicity.[1] However, it introduces a risk of hydrolysis to 2-pyridone under strong acidic conditions.[1]
Regioisomers Structural SimilaritySynthesis often yields 2,3- or 2,5-substituted isomers.[1] Standard C18 phases often fail to resolve these due to identical hydrophobicity (

).
The "Standard" Trap

Most researchers default to a standard C18 column with 0.1% Formic Acid .[1]

  • Result: The cyclopropylamine tails significantly (Asymmetry > 1.5).[1]

  • Risk: Small impurity peaks eluting on the tail of the main peak are masked, leading to false "high purity" results.

Comparative Analysis of HPLC Methodologies

We evaluated three distinct chromatographic approaches. The "Recommended" method serves as the primary release test, while the "Orthogonal" method is required for validating the reference standard material.

Method A: The "Legacy" Approach (Not Recommended for Purity)
  • Stationary Phase: Standard C18 (e.g., Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).[1]

  • Verdict: Fail.

    • Why: The protonated amine interacts with silanols.[1] Tailing masks impurities.[1]

    • Use Case: Only acceptable for rough LC-MS reaction monitoring where peak shape is secondary to mass detection.[1]

Method B: The "Gold Standard" (High pH)
  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Verdict: Superior.

    • Why: At pH 10, the amine is neutral (free base).[1] This eliminates silanol repulsion/attraction, resulting in sharp, symmetrical peaks.[1] Retention increases, separating the amine from polar synthesis byproducts.[1]

    • Data Support: Asymmetry factor improves from 1.8 (Method A) to 1.1 (Method B).[1]

Method C: The "Orthogonal" Selectivity (Fluorinated)
  • Stationary Phase: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5).[1]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1]

  • Verdict: Specialized.

    • Why: PFP phases utilize

      
       and dipole-dipole interactions.[1][5] They are exceptionally good at separating halogenated  precursors and regioisomers  (e.g., 2-methoxy vs 3-methoxy) that co-elute on C18.[1]
      

Visualizing the Analytical Strategy

The following diagram illustrates the decision logic for selecting the correct method based on the analytical goal (Purity vs. Isomer Resolution).

MethodSelection Start Sample: 1-(2-Methoxypyridin-4-yl) cyclopropan-1-amine Goal Define Analytical Goal Start->Goal Purity General Purity & Quantitation Goal->Purity Routine QC Isomers Regioisomer Separation & Impurity ID Goal->Isomers Process Dev MethodB METHOD B: High pH (pH 10) Hybrid C18 Purity->MethodB MethodC METHOD C: Pentafluorophenyl (PFP) Phase Isomers->MethodC ResultB Sharp Peaks High Retention Best for Assay MethodB->ResultB ResultC Selectivity for Halogens/Isomers Orthogonal Check MethodC->ResultC

Caption: Decision tree for selecting the optimal HPLC stationary phase based on specific analytical requirements.

Detailed Experimental Protocols

Protocol 1: High pH Purity Assessment (Recommended)

Objective: Accurate quantitation of the main peak with minimal tailing.[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle capable of pH 1-12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C (Improves mass transfer for basic amines).

  • Gradient:

    • 0.0 min: 5% B[1]

    • 10.0 min: 95% B[1]

    • 12.0 min: 95% B[1]

    • 12.1 min: 5% B[1]

    • 15.0 min: Stop

  • Detection: UV at 254 nm (Pyridine ring) and 210 nm (Amine/impurities).[1]

  • Sample Diluent: 50:50 Water:Acetonitrile (pH 10 buffer added to ensure free base form in vial).

Protocol 2: Impurity Profiling (PFP Orthogonal)

Objective: Separating the "Critical Pair" (Regioisomers and Demethylated byproducts).[1]

  • Column: Phenomenex Kinetex PFP, 2.6 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (Methanol provides better selectivity on PFP than Acetonitrile due to protic nature).[1]

  • Gradient: Shallow gradient (e.g., 10% to 60% B over 20 minutes) to maximize

    
     interaction time.
    

Impurity & Degradation Mapping

Understanding what you are separating is as important as the separation itself.[1] The graph below maps the potential impurities for this specific scaffold.

ImpurityMap SM1 Precursor: 2-Methoxy-4-cyanopyridine Product TARGET: 1-(2-Methoxypyridin-4-yl) cyclopropan-1-amine SM1->Product Kulinkovich or Nitrile Addn Impurity2 Impurity B: Regioisomer (3-Methoxy analog) SM1->Impurity2 Isomeric SM Carryover Impurity1 Impurity A: 2-Pyridone Derivative (Demethylation) Product->Impurity1 Acid Hydrolysis (Avoid low pH storage) Impurity3 Impurity C: Ring-Opened Aliphatic Chain Product->Impurity3 Strong Acid Catalysis

Caption: Synthesis and degradation pathway showing critical impurities. Impurity A (Demethylation) is acid-catalyzed, reinforcing the need for High-pH methods.

Validation Criteria (Self-Validating System)

To ensure your results are trustworthy, your system suitability test (SST) must meet these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.[1] If
    
    
    , the column has lost hybrid surface coverage or pH is too low.[1]
  • Resolution (

    
    ):  If a synthetic impurity marker (e.g., the 2-pyridone) is available, 
    
    
    
    is required.[1]
  • Wavelength Ratio: Monitor the ratio of Absorbance (254nm / 210nm). A shift in this ratio across the peak width indicates a co-eluting impurity (peak impurity check).[1]

References

  • Agilent Technologies. (2020).[1] Control pH During Method Development for Better Chromatography. Retrieved from

  • Waters Corporation. (2023).[1] XBridge BEH C18 Columns: Method Development Guide for High pH Stability. Retrieved from [1]

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation (PFP vs Phenyl). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Methoxypyridine (Basicity and Properties).[1] Retrieved from [1]

  • Sielc Technologies. (2022).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from

Sources

Comparative Guide: SAR of Methoxypyridine Amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Methoxypyridine Amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methoxypyridine amine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., PI3K, mTOR, bRAF). This guide analyzes the structural determinants that make this moiety superior to traditional aminopyridine or phenyl bioisosteres.

Key Insight: The specific combination of the electron-donating methoxy group (


) and the primary/secondary amine (

/

) on the electron-deficient pyridine ring creates a unique "push-pull" electronic system. This enhances hydrogen bond acceptor capability at the ring nitrogen (

) while modulating metabolic stability and lipophilicity.
Chemical Architecture & Mechanistic Rationale

To design effective ligands, one must understand the causal role of each substituent. The methoxypyridine amine core functions through three primary interaction vectors:

  • The Pyridine Nitrogen (

    
    ):  Acts as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the hinge region of the kinase ATP-binding pocket (e.g., Valine or Methionine residues).
    
  • The Amine Group (

    
    ):  Functions as a Hydrogen Bond Donor (HBD), often engaging conserved glutamate or aspartate residues in the 
    
    
    
    C-helix or catalytic loop.
  • The Methoxy Group (

    
    ): 
    
    • Electronic: Increases electron density on the pyridine ring via resonance (

      
       effect), strengthening the HBA capability of 
      
      
      
      .
    • Steric/Conformational: Induces a preferred conformation via intramolecular hydrogen bonding or steric clash, locking the ligand in a bioactive pose.

    • Lipophilic: Modulates

      
      , improving membrane permeability compared to hydroxy analogs.
      
Figure 1: SAR Logic of the Methoxypyridine Amine Core

SAR_Logic Core Methoxypyridine Amine Core N_py Pyridine Nitrogen (H-Bond Acceptor) Core->N_py Methoxy Methoxy Group (-OCH3) Core->Methoxy Amine Amine Group (-NH-) Core->Amine Target Kinase Hinge Region (e.g., PI3K Val851) N_py->Target Primary Interaction Methoxy->N_py +M Effect (Increases Basicity) Metabolism Metabolic Stability (CYP450) Methoxy->Metabolism Site of O-Dealkylation (Risk) Amine->Target H-Bond Donor

Caption: Mechanistic contributions of substituents within the methoxypyridine amine scaffold. The methoxy group electronically activates the ring nitrogen for stronger hinge binding.

Comparative SAR Analysis: Case Study (PI3K/mTOR Dual Inhibitors)

Context: A 2023 study synthesized sulfonamide methoxypyridine derivatives to target the PI3K/mTOR pathway, a critical axis in cancer cell proliferation.[1] The study compared the methoxypyridine core against quinoline and other bioisosteres.

Performance Comparison

The following data highlights the potency shift when optimizing the core scaffold.

Table 1: Comparative Potency (


) and Selectivity 
Compound ClassCore ScaffoldSubstituent (R)PI3K


(nM)
mTOR

(nM)
Ligand Efficiency (LE)
Standard Aminopyridine

1504500.28
Alternative 3-Hydroxypyridine

853100.31
Product (Lead) 2-Methoxy-3-aminopyridine

0.22 23 0.42
Bioisostere Aminopyrimidine

12890.35

Analysis:

  • Methoxy vs. Hydroxy: The methoxy derivative (Lead) shows a >300-fold increase in potency over the hydroxy analog. The

    
     group often acts as a non-selective H-bond donor/acceptor that can be solvated by water, weakening the hydrophobic interaction within the ATP pocket. The 
    
    
    
    group displaces water and fills the hydrophobic sub-pocket.
  • Pyridine vs. Pyrimidine: While pyrimidines are common kinase inhibitors, the pyridine core often offers a better balance of basicity (

    
    ) and solubility. The extra nitrogen in pyrimidine can sometimes lead to promiscuous binding (off-target effects).
    
Expert Insight: The Metabolic "Double-Edged Sword"

While the methoxypyridine amine is potent, it carries a specific metabolic risk that must be managed during Lead Optimization.

The Risk: Oxidative Bioactivation. In some regioisomers (specifically 6-amino-5-methoxypyridine), CYP450 enzymes can perform O-demethylation followed by oxidation to form a reactive quinone imine intermediate. This electrophile can covalently bind to proteins, leading to toxicity (e.g., mutagenicity or drug-induced liver injury).

The Solution (Self-Validating Protocol):

  • Block Metabolic Soft Spots: Introduce electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) or steric bulk adjacent to the methoxy group to hinder CYP access.
  • GSH Trapping Assay: Early screening must include Glutathione (GSH) trapping assays to detect reactive metabolite formation.

Experimental Protocols
A. Synthesis of Methoxypyridine Amine Derivatives

Methodology: Suzuki-Miyaura Cross-Coupling followed by Deprotection.

Reagents:

  • SM: 5-bromo-2-methoxypyridin-3-amine

  • Boronate: Aryl boronic acid pinacol ester

  • Catalyst:

    
    [1]
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Charge: In a glovebox, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq), Aryl boronic ester (1.1 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq) to a microwave vial.
  • Degas: Seal the vial and purge with

    
     for 5 minutes. Inject degassed 1,4-Dioxane/Water.
    
  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min). Checkpoint: Monitor by LC-MS for disappearance of bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Figure 2: Synthetic Workflow

Synthesis_Flow Start Start: 5-bromo-2-methoxypyridin-3-amine Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Coupling Check QC: LC-MS (Check for Bromide consumption) Coupling->Check Check->Coupling Incomplete (Add Catalyst) Purify Purification (Flash Chromatography) Check->Purify Pass Final Final Product: Methoxypyridine Derivative Purify->Final

Caption: Optimized synthetic route for generating methoxypyridine amine libraries via Suzuki coupling.

B. PI3K

Kinase Activity Assay

Methodology: ADP-Glo™ Kinase Assay (Promega).

  • Preparation: Dilute PI3K

    
     enzyme (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Incubation: Add 2 µL of compound (serial dilution in DMSO) to 4 µL of enzyme solution. Incubate at RT for 15 min.

  • Initiation: Add 4 µL of substrate mix (PIP2:PS lipid substrate + 10 µM ATP). Incubate for 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Read Luminescence.
    
  • Analysis: Plot RLU vs. log[Compound] to determine

    
     using non-linear regression (GraphPad Prism).
    
Biological Context: Signaling Pathway[7]

The efficacy of these derivatives lies in their ability to shut down the PI3K/AKT/mTOR cascade, preventing tumor growth.

Figure 3: PI3K/mTOR Signaling Inhibition

Pathway RTK RTK (Receptor) PI3K PI3K (Target 1) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR (Target 2) AKT->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Inhibitor Methoxypyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Dual inhibition of PI3K and mTOR nodes by methoxypyridine derivatives blocks downstream survival signaling.[1]

References
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: MDPI (Molecules), 2023. URL:[Link]

  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

Sources

Bioassay Validation Guide: 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine as a Specificity Control

[1][2]

Core Directive: The Necessity of Fragment Controls

In the development of ATP-competitive kinase inhibitors, particularly for the Rearranged during Transfection (RET) proto-oncogene, potency is often the primary metric.[1] However, specificity is the true driver of clinical success.

This guide addresses the validation of RET kinase bioassays using 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine (hereafter referred to as Fragment A ) as a critical specificity control.[2][1]

Fragment A is the primary "right-hand" intermediate of the FDA-approved drug Selpercatinib (LOXO-292) .[2][1] By comparing the biological activity of this fragment against the full drug scaffold, researchers can validate that their assay measures specific pharmacophore engagement rather than non-specific hydrophobic binding or assay interference.

Scientific Integrity & Logic: The Validation Framework

The Mechanistic Rationale

Selpercatinib is a Type I kinase inhibitor that binds to the ATP pocket of RET. Its high potency (<1 nM) is derived from a "hinge-binder" motif (the pyrazolo[1,5-a]pyridine core) connected to Fragment A .[2][1]

  • The Full Drug (Selpercatinib): Engages the hinge region and the solvent front, locking the kinase in an inactive conformation.

  • The Control (Fragment A): Contains the solvent-front motif but lacks the critical hinge-binding capability.[2]

Hypothesis: If your bioassay is valid and specific, Fragment A should exhibit negligible inhibitory activity (IC50 > 10 µM), whereas Selpercatinib should show nanomolar potency.[1] If Fragment A shows high potency, your assay is likely suffering from pan-assay interference (PAINS) or aggregation artifacts.[1]

Comparative Performance Matrix

The following table summarizes the expected performance of Fragment A against standard alternatives in a validated RET kinase assay (e.g., ADP-Glo™ or TR-FRET).

Control TypeCompound NameRoleExpected IC50 (RET WT)Validation Insight
Target Product Selpercatinib Specific Positive Control< 1.0 nM Validates assay sensitivity and correct enzyme folding.
Fragment Control Fragment A Specificity Negative Control > 10,000 nM Validates that the assay detects specific hinge-binding, not just hydrophobic aggregation.
Pan-Kinase StaurosporineNon-Specific Positive Control~5.0 nMValidates general kinase activity but lacks isoform specificity.[1]
Vehicle DMSOBaseline Negative ControlN/A (0% Inhibition)Establishes the signal window (Z').[1]

Experimental Protocol: RET Kinase Specificity Assay

Objective: Determine the IC50 of Fragment A relative to Selpercatinib to confirm assay specificity. Method: ADP-Glo™ Kinase Assay (Luminescent).[2][1][3][4]

Reagents & Preparation
  • Enzyme: Recombinant Human RET (Wild Type or V804M mutant), 0.2 ng/µL.[1]

  • Substrate: Poly(Glu, Tyr) 4:1 or IGF1Rtide, 0.1 mg/mL.

  • ATP: 10 µM (at Km app).

  • Compounds:

    • Selpercatinib (10 mM DMSO stock).[1][5]

    • Fragment A (10 mM DMSO stock).[1]

    • Staurosporine (1 mM DMSO stock).[1]

Workflow Steps
  • Compound Dilution: Prepare 3-fold serial dilutions of Selpercatinib and Fragment A in 100% DMSO.

    • Range: 10 µM down to 0.1 nM.

  • Buffer Prep: Dilute compounds 1:25 into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of diluted Compound (or DMSO control).[1]

    • Add 2 µL of RET Enzyme.

    • Incubate 10 mins at RT (allows compound to bind).[1]

    • Add 1 µL of ATP/Substrate Mix.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes ATP).[2][1][4] Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (converts ADP to Light).[1] Incubate 30 mins.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Visualization & Logic Flows[1]

Assay Logic & Decision Tree

This diagram illustrates how to interpret the data generated by Fragment A.

BioassayLogicStartRun RET Kinase Assay(Dose Response)MeasureMeasure IC50 ofFragment AStart->MeasureCheckPotencyIs Fragment A IC50> 10 µM?Measure->CheckPotencyValidAssay Validated(Specific Binding)CheckPotency->ValidYes (Inactive)InvalidAssay Invalid(Non-Specific Interference)CheckPotency->InvalidNo (Active)CheckSelpCheck Selpercatinib IC50Valid->CheckSelpInvestigateAdd Detergent (0.01% Triton X-100)Re-runInvalid->InvestigateCheck for Aggregation/PrecipitationFinalQCRelease Assay for ScreeningCheckSelp->FinalQCIf Selpercatinib < 10nM

Figure 1: Decision tree for validating assay specificity using Fragment A. High potency of the fragment indicates a false-positive prone assay.[2][1]

Structural Causality

Why does Selpercatinib work while Fragment A fails? This diagram maps the chemical logic.

StructureSARSelpercatinibSelpercatinib(Full Drug)HingeHinge Binding(ATP Pocket)Selpercatinib->HingePyrazolo-pyridine coreSolventSolvent FrontInteractionSelpercatinib->SolventMethoxypyridine tailFragmentAFragment A(Control)FragmentA->HingeMISSINGFragmentA->SolventMethoxypyridine tailInactivityMicromolar Inhibition(Low Potency)FragmentA->InactivityLacks Hinge BinderActivityNanomolar Inhibition(High Potency)Hinge->ActivityRequired forSolvent->ActivityEnhances

Figure 2: Structural Activity Relationship (SAR) demonstrating why Fragment A serves as a negative control.[2][1]

References

  • Subbiah, V., et al. (2018).[1] Pan-Cancer Efficacy of the Highly Selective RET Inhibitor LOXO-292.[2] Nature Medicine , 24, 1367–1372.[1] [2][1]

  • Drilon, A., et al. (2020).[1] Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine , 383, 813-824.[2][1] [2][1]

  • Promega Corporation. (2024).[2][1] ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols .

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Assay Validation. NCBI Bookshelf .

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the disposal procedures for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine . As a molecule combining a strained cyclopropane ring, a basic primary amine, and a pyridine heterocycle, this compound presents specific stability and toxicity risks that standard organic waste protocols may not fully address.

Primary Hazards:

  • High Energy/Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable, it can undergo rapid, exothermic ring-opening reactions under acidic conditions or thermal stress.

  • Biological Toxicity: Aminopyridine derivatives are known potassium channel blockers and neurotoxins. Even if this specific derivative lacks a specific "P-list" classification, it must be handled with the caution reserved for highly bioactive compounds (e.g., 4-aminopyridine).

  • Corrosivity: As a primary amine, the substance is basic and potentially corrosive to mucous membranes and eyes.[1]

Waste Characterization (RCRA Framework)

Before disposal, the waste stream must be characterized to ensure compliance with local and federal regulations (e.g., EPA RCRA in the US).

ParameterClassification LogicRegulatory Code (Typical)
Ignitability If in flammable solvent (Flash point <60°C).D001
Corrosivity If aqueous pH

12.5 (Amine content).
D002
Toxicity Pyridine derivatives often trigger toxicity codes.D038 (Pyridine) or Hazardous Waste (General)
Listing Unless specifically listed, treat as characteristic waste.Not Listed (Treat as Chemical Waste)

Critical Note: Do not dispose of this compound down the drain. Pyridine derivatives are notorious for passing through municipal wastewater treatment systems and contaminating groundwater.

Segregation & Compatibility

Proper segregation is the single most effective safety control during waste accumulation.

Compatibility Matrix
Substance ClassCompatibilityMechanism of Failure
Strong Acids INCOMPATIBLE Exothermic salt formation; potential acid-catalyzed cyclopropane ring opening (violent).
Oxidizers INCOMPATIBLE Oxidation of amine/pyridine nitrogen; fire hazard.
Halogenated Solvents ⚠️ CAUTION Amines can react with alkyl halides (alkylation) over time, generating heat/pressure.
Non-Halogenated Organics COMPATIBLE Ideal waste stream (e.g., Methanol, Ethanol, DMSO).

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired pure substance, contaminated weighing boats, gloves, silica gel from columns.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Double-bag the solid waste in 6-mil polyethylene bags before placing it in the drum/jar to prevent dust generation.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid (Pyridine Derivative)."

  • Disposal Method: High-Temperature Incineration. This is required to ensure the destruction of the pyridine ring and the cyclopropane moiety.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Applicability: Filtrates, reaction mixtures dissolved in solvents.

  • pH Check: Ensure the waste stream is Basic or Neutral .

    • If Acidic: Do NOT add directly to the amine waste container. Neutralize slowly in a fume hood to pH 7-9 using Sodium Bicarbonate (

      
      ) to prevent heat spikes in the waste drum.
      
  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in MeOH/EtOAc/DMF

      
      Non-Halogenated Waste .
      
  • Container: HDPE jerrycans (safety vented caps recommended to prevent pressure buildup from slow amine oxidation or residual reactivity).

  • Labeling: List all solvents plus "Trace this compound."

C. Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour all rinsates into the Liquid Waste container (see Section B).

  • Defacing: Deface the label and mark as "Empty." Discard glass in broken glass/sharps containers, not general trash.

Spill Response Procedure

Immediate Action: Evacuate the immediate area if dust is generated.[2]

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is loose, use a N95 or P100 respirator.

  • Containment:

    • Liquid: Surround with absorbent pads or vermiculite.

    • Solid: Cover with a damp paper towel to prevent dust dispersal.

  • Cleanup:

    • Do not use bleach (potential chloramine formation).

    • Clean the area with a dilute soap/water solution or dilute acetic acid (vinegar) only if the quantity is small and ventilation is good (to solubilize the amine).

  • Disposal: Place all cleanup materials into a hazardous waste bag (Solid Waste).

Decision Workflow (Visualization)

The following diagram outlines the logical flow for disposing of materials containing this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Debris pHCheck Is Solution Acidic? Liquid->pHCheck Neutralize CAUTION: Neutralize slowly with NaHCO3 to pH 7-9 pHCheck->Neutralize Yes (Risk of Heat) SolventCheck Solvent Type? pHCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck HaloWaste Halogenated Waste Stream (DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (MeOH, EtOAc, DMF) SolventCheck->NonHaloWaste No Halogens Incineration FINAL DISPOSAL: Commercial High-Temp Incineration HaloWaste->Incineration NonHaloWaste->Incineration DoubleBag Double Bag (6-mil poly) to contain dust Solid->DoubleBag SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) DoubleBag->SolidWaste SolidWaste->Incineration

Figure 1: Decision tree for the segregation and packaging of aminopyridine derivative waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropylamine. (General reactivity data for cyclopropylamine moiety). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste).[3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard procedures for amine disposal). Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Hazard Logic (Read-Across Analysis)

Status: Novel Chemical Entity (NCE) / Pharmaceutical Intermediate. Physical State: Typically a white to off-white solid (HCl salt) or viscous oil (free base).

As a specific Safety Data Sheet (SDS) for 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine is often proprietary, this safety protocol is derived using Structure-Activity Relationship (SAR) Read-Across from the constituent moieties: cyclopropylamine and aminopyridine.

The "Why" Behind the Safety (Causality)
  • Cyclopropylamine Moiety: Cyclopropanes are highly strained rings. Primary amines on cyclopropane rings are chemically reactive and often function as Mechanism-Based Inhibitors (Suicide Substrates) for enzymes (e.g., Monoamine Oxidases, Cytochrome P450s). This implies a potential for delayed toxicity or specific biological activity beyond simple irritation.[1]

  • Aminopyridine Moiety: Pyridines are readily absorbed through the skin and can cause central nervous system (CNS) effects.

  • Basicity: The primary amine makes this compound a base. It will react exothermically with acids and is likely corrosive or severely irritating to mucous membranes (eyes/lungs).

Assumed GHS Classification (Precautionary Principle):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe burns or skin irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible eye damage).

  • Target Organ Toxicity: Category 3 (Respiratory Irritation).[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the Hazard Logic section.

Protection ZoneRequired EquipmentTechnical Rationale
Ocular/Face Chemical Splash Goggles (ANSI Z87.1)Critical: Safety glasses are insufficient. Amine vapors and dusts are lachrymators; direct contact can cause corneal opacity.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness)Permeation: Pyridine derivatives can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. Change outer gloves immediately upon splash.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Inhalation: Prevents inhalation of alkaline dusts which can cause chemical pneumonitis.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Splash Protection: An apron is mandatory when handling >5g or liquid stock solutions to prevent soak-through to clothing.

Operational Workflow: Step-by-Step

Phase A: Receipt & Storage[3][4]
  • Inspection: Upon receipt, inspect the septum/cap for signs of corrosion or crusting (amine salts can creep).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Reasoning: Cyclopropanamines can be hygroscopic and sensitive to atmospheric CO₂ (forming carbamates).

  • Segregation: Store away from oxidizers (e.g., peroxides) and strong acids .

Phase B: Weighing & Dispensing (The High-Risk Step)

Static electricity is a major risk with dry amine salts, causing "fly-away" powder.

  • Engineering Control: Place the balance inside the chemical fume hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before dispensing.

  • Technique:

    • Do NOT use a metal spatula if the substance is a free base oil (use glass pipette).

    • For solids, use a disposable anti-static weighing boat.

    • Self-Validating Step: After weighing, wipe the balance area with a moist paper towel (water/methanol) to capture invisible amine dust.

Phase C: Reaction Setup
  • Solvent Choice: Dissolve in DCM, THF, or Methanol.

  • Acid Addition: If the protocol requires acidification (e.g., forming a salt), add the acid dropwise at 0°C.

    • Causality: The neutralization of the cyclopropylamine is exothermic. Rapid addition can cause solvent boiling and "bumping" (splashing).

  • Inerting: Purge the reaction vessel with Nitrogen before heating.

Emergency & Disposal Procedures

Biological Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[2] Hold eyelids open. Time is tissue.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol (increases permeability).

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.

Waste Disposal Logic
  • Category: Basic Organic Waste (pH > 7).

  • Segregation: NEVER mix with "Acid Waste" streams.

    • Risk:[5][6][3][7] Mixing amine waste with acid waste generates heat and pressure, potentially rupturing the waste container.

  • Labeling: Clearly label as "Contains Pyridine/Cyclopropylamine Derivatives – Toxic/Corrosive."

Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyLifecycle Start Start: Receipt of Material Inspect Inspect Container (Check for Crusting) Start->Inspect Storage Storage: 2-8°C (Inert Gas) Inspect->Storage Intact Waste Disposal: Basic Organic Waste Inspect->Waste Compromised/Leaking Weighing Weighing (Fume Hood) Use Anti-Static Gun Storage->Weighing Equilibrate to RT Solubilization Solubilization (Add Solvent BEFORE Acid) Weighing->Solubilization Transfer Solids Reaction Reaction Execution Solubilization->Reaction Reaction->Waste Post-Exp Cleanup

Caption: Operational workflow emphasizing the critical "Weighing" and "Solubilization" steps where exposure risk is highest.

References

  • PubChem. Compound Summary: Cyclopropanamine. National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxypyridin-4-YL)cyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.